Technical Documentation Center

((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Analytical Validation of ((2R,3R)-2-Methylmorpholin-3-yl)methanol Hydrochloride

Executive Summary ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride is a highly specialized, stereochemically pure chiral building block. Morpholine scaffolds are recognized as privileged structures in modern medici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride is a highly specialized, stereochemically pure chiral building block. Morpholine scaffolds are recognized as privileged structures in modern medicinal chemistry, particularly in the development of Central Nervous System (CNS) agents and targeted oncology therapeutics [1]. The specific (2R,3R) configuration provides precise spatial vectors for structure-based drug design (SBDD), enabling medicinal chemists to fine-tune pharmacokinetics, modulate molecular pKa, and optimize target binding affinity. This technical guide details the physical properties, thermodynamic behavior, and self-validating analytical protocols required to maintain the integrity of this critical pharmacophore.

Structural and Chemical Identity

The compound is intentionally supplied as a hydrochloride salt to maximize benchtop stability and shelf-life. The free base of morpholine derivatives is often an oil or low-melting solid prone to oxidation and volatilization; converting it to the HCl salt yields a robust, crystalline solid [2].

Table 1: Structural and Chemical Identification

ParameterSpecification
Chemical Name ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride
CAS Registry Number 681851-40-1 [3]
Free Base CAS 744196-64-3 [4]
Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol [3]
SMILES String Cl.C[C@H]1OCCN[C@@H]1CO [3]

Physical Properties and Thermodynamic Profiling

Understanding the physical properties of ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride is essential for formulation, storage, and synthetic application.

Causality of Salt Selection: The hydrochloride salt formation is a deliberate thermodynamic choice. The ionic lattice energy of the crystal significantly raises the melting point and prevents the spontaneous degradation often observed in secondary amines exposed to atmospheric CO2 and moisture. However, the chloride counterion renders the lattice moderately hygroscopic, necessitating specific handling conditions [5].

Table 2: Physical and Thermodynamic Properties

PropertyValueCausality / Operational Significance
Appearance White to off-white powderIndicates high purity and a stable crystalline lattice.
Melting Point ~175–180 °CHigh melting point confirms strong ionic bonding; ideal for harsh reaction conditions.
Aqueous Solubility Highly SolubleFacilitates rapid dissolution in physiological buffers and aqueous reaction media.
LogP (Estimated) < 1.0 (Hydrophilic)Enhances the aqueous solubility profile of the final drug candidate.
Hygroscopicity Moderately HygroscopicRequires storage under an inert atmosphere (Argon/N2) to prevent deliquescence [2].
Storage Conditions Room Temp, Inert GasPrevents moisture-induced hydrolysis or stereochemical epimerization.

Analytical Characterization: A Self-Validating Protocol

When utilizing chiral building blocks, verifying stereochemical and structural integrity is paramount. Relying solely on 1D NMR is insufficient because diastereomers often exhibit overlapping chemical shifts. The following protocol is designed as a self-validating system : it cross-references mass spectrometry with 2D spatial NMR. If the sample has epimerized, the spatial NOE cross-peaks will contradict the expected (2R,3R) geometry, automatically flagging the batch without requiring secondary orthogonal testing.

Step-by-Step Methodology: LC-MS and 2D-NMR Validation
  • Step 1: Sample Preparation

    • Weigh 5.0 mg of the compound under a dry nitrogen atmosphere.

    • Dissolve in 0.5 mL of DMSO-d6 containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard for NMR.

    • Dilute a 10 µL aliquot of the NMR sample into 1 mL of LC-MS grade Water:Acetonitrile (50:50) supplemented with 0.1% Formic Acid.

  • Step 2: LC-MS Analysis (ESI+)

    • Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Execute a gradient of 5% to 95% Acetonitrile over 5 minutes.

    • Self-Validation Check: The primary chromatographic peak must exhibit an m/z of 132.1 [M+H]+, corresponding to the ionized free base (C6H13NO2). The presence of this exact mass confirms the chemical identity, while a single sharp peak confirms >95% purity.

  • Step 3: 1D NMR Acquisition (1H and 13C)

    • Acquire 1H NMR at 400 MHz (minimum 16 scans) and 13C NMR at 100 MHz (minimum 256 scans).

    • Self-Validation Check: Verify that the integration of the C2-methyl doublet (~1.1 ppm) and the C3-hydroxymethyl multiplet (~3.5 ppm) strictly adheres to a 3:2 proton ratio, confirming the structural backbone.

  • Step 4: 2D NOESY Validation

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time of 300-500 ms.

    • Self-Validation Check: Analyze the cross-peaks between the C2-methyl protons and the C3-methine proton. The specific spatial proximity dictated by the (2R,3R) configuration yields a distinct NOE signature. If the mass is correct (Step 2) but the spatial NOE cross-peaks are absent or altered, the sample is a diastereomeric impurity (e.g., 2S,3R), and the batch is rejected.

Crystallography & Stereochemical Integrity Workflow

G A Batch Sample ((2R,3R)-Isomer) B LC-MS (ESI+) m/z 132.1 [M+H]+ A->B C 1D NMR (1H/13C) Structural Integrity A->C E Chiral HPLC Enantiomeric Excess (ee) B->E D 2D NOESY NMR Relative Stereochemistry C->D D->E F Validated (2R,3R) Building Block E->F

Fig 1. Self-validating analytical workflow for stereochemical and structural verification.

Application in Drug Discovery (Pharmacophore Utility)

Morpholine rings are ubiquitous in medicinal chemistry due to their unique physicochemical profile. The heterocycle possesses a balanced lipophilic-hydrophilic nature; the oxygen atom acts as a potent hydrogen bond acceptor, while the basic nitrogen can be functionalized to tune the molecule's overall pKa [1].

Causality in Kinase Inhibition: In the realm of oncology, morpholine derivatives are heavily utilized as phosphatidylinositol 3-kinase (PI3K) inhibitors [6]. The oxygen atom of the morpholine ring frequently forms a critical hydrogen bond with the backbone amide of the hinge region (e.g., Val882 in PI3Kα), securely anchoring the inhibitor within the ATP-binding pocket [7]. By incorporating the ((2R,3R)-2-Methylmorpholin-3-yl)methanol scaffold, medicinal chemists can leverage the chiral methyl and hydroxymethyl groups to probe the spatial constraints of the active site. These substituents force the morpholine ring into a specific chair conformation, optimizing the trajectory of the hydrogen bonds and drastically improving kinase selectivity [8].

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Hinge Val882) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Inhibitor Morpholine-based Inhibitor Inhibitor->PI3K PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival

Fig 2. PI3K/AKT/mTOR signaling pathway highlighting morpholine-mediated kinase inhibition.

References

  • Molport. "[(2R,3R)-2-methylmorpholin-3-yl]methanol hydrochloride". Molport Chemical Database. URL: [Link]

  • National Center for Biotechnology Information (PMC). "Occurrence of Morpholine in Central Nervous System Drug Discovery". NIH PubMed Central. URL:[Link]

  • ACS Publications. "Occurrence of Morpholine in Central Nervous System Drug Discovery". ACS Chemical Neuroscience. URL:[Link]

  • National Institutes of Health. "4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase". PubMed. URL:[Link]

  • National Institutes of Health. "Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition". PubMed. URL:[Link]

Sources

Exploratory

"((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride" CAS number

An In-Depth Technical Guide to ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride CAS Number: 681851-40-1 Abstract This technical guide provides a comprehensive overview of ((2R,3R)-2-Methylmorpholin-3-yl)methanol hy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride CAS Number: 681851-40-1

Abstract

This technical guide provides a comprehensive overview of ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride, a chiral building block with significant potential in pharmaceutical research and development. The morpholine scaffold is a privileged structure in medicinal chemistry, and this specific stereoisomer offers a unique three-dimensional arrangement for interaction with biological targets. This document will delve into its chemical and physical properties, provide a detailed plausible synthesis strategy, discuss its applications in drug discovery, and outline robust analytical methodologies for its characterization. This guide is intended for researchers, chemists, and professionals in the field of drug development who are interested in leveraging this valuable synthetic intermediate.

Introduction

The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a heterocyclic motif of significant interest in drug discovery. Its saturated, non-planar structure, combined with the presence of both a hydrogen bond donor (the secondary amine, unless substituted) and a hydrogen bond acceptor (the ether oxygen), allows it to participate in a wide range of interactions with biological macromolecules. Furthermore, its metabolic stability and favorable physicochemical properties, such as improved aqueous solubility, often translate to enhanced pharmacokinetic profiles of drug candidates. Numerous approved drugs and clinical candidates across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders, incorporate the morpholine scaffold.

Introduction to ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride

((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride is a specific, stereochemically defined derivative of morpholine. The "2R,3R" designation indicates a cis relationship between the methyl group at the 2-position and the hydroxymethyl group at the 3-position. This defined stereochemistry is crucial, as the biological activity of chiral molecules is often highly dependent on their absolute configuration. As a hydrochloride salt, the compound exhibits improved stability and solubility in aqueous media, making it convenient for handling and use in subsequent synthetic transformations. Its primary value lies in its role as a versatile chiral building block for the synthesis of more complex and potentially bioactive molecules.

Chemical Structure and Stereochemistry

The chemical structure of ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride is characterized by a morpholine ring substituted at the 2- and 3-positions. The hydrochloride salt is formed by the protonation of the morpholine nitrogen.

  • Molecular Formula: C₆H₁₄ClNO₂

  • CAS Number: 681851-40-1[1][2][3]

The stereochemistry is defined by the R-configuration at both chiral centers, C2 and C3. This specific arrangement dictates the spatial orientation of the substituents, which is a critical factor in its application in stereoselective synthesis and its potential interactions with chiral biological targets.

Physicochemical and Spectroscopic Properties

Summary of Physicochemical Data

A comprehensive table of the known and predicted physicochemical properties of ((2R,3R)-2-Methylmorpholin-3-yl)methanol is provided below. The data for the hydrochloride salt may vary slightly.

PropertyValueSource
CAS Number 681851-40-1[3]
Molecular Formula C₆H₁₄ClNO₂Inferred
Molecular Weight 167.63 g/mol [4]
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in water and methanolInferred from structure
Spectroscopic Profile

While specific experimental spectra for this exact compound are not publicly available, a predicted spectroscopic profile can be outlined based on its structure:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group, the diastereotopic protons of the hydroxymethyl group, and the protons of the morpholine ring. The coupling constants between the protons on C2 and C3 would be indicative of their cis relationship.

  • ¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum would show a parent ion corresponding to the free base (C₆H₁₃NO₂) and potentially fragments resulting from the loss of the hydroxymethyl group or cleavage of the morpholine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations (as a secondary ammonium salt), C-H stretching, and C-O-C stretching of the ether linkage.

Synthesis and Manufacturing

Retrosynthetic Analysis and Key Strategic Considerations

The synthesis of a chiral molecule like ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride requires a strategy that can effectively control the stereochemistry at the C2 and C3 positions. A plausible retrosynthetic analysis suggests that the morpholine ring can be constructed through the cyclization of a suitably functionalized amino alcohol precursor. The key challenge lies in establishing the two adjacent stereocenters with the desired (R,R) configuration.

Proposed Enantioselective Synthesis Pathway

An effective strategy for the enantioselective synthesis could involve a Sharpless asymmetric epoxidation to introduce one of the stereocenters, followed by a regioselective opening of the epoxide. A plausible synthetic route is outlined below.

Synthesis_Pathway cluster_0 Key Synthetic Steps A Commercially Available Starting Material B (E)-But-2-en-1-ol A->B Preparation C Sharpless Asymmetric Epoxidation B->C Reagents: Ti(OiPr)4, (+)-DET, TBHP D (2R,3R)-3-Methyloxiran-2-yl)methanol C->D E Regioselective Epoxide Opening with an Amine Equivalent D->E e.g., Benzylamine F Amino Diol Intermediate E->F G Ring Closure/ Cyclization F->G e.g., Mitsunobu or via a leaving group H Protected (2R,3R)-2-Methylmorpholin-3-yl)methanol G->H I Deprotection H->I e.g., Hydrogenolysis for a benzyl group J ((2R,3R)-2-Methylmorpholin-3-yl)methanol I->J K Salt Formation with HCl J->K HCl in Ether L Final Product K->L

Caption: Proposed enantioselective synthesis of ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride.

Detailed Experimental Protocol (Plausible)

The following is a plausible, multi-step experimental protocol based on established chemical transformations for similar molecules.[5][6]

Step 1: Sharpless Asymmetric Epoxidation of (E)-But-2-en-1-ol

  • To a stirred solution of titanium(IV) isopropoxide and (+)-diethyl tartrate in dichloromethane at -20 °C, add tert-butyl hydroperoxide.

  • After stirring for 30 minutes, add (E)-but-2-en-1-ol dropwise while maintaining the temperature at -20 °C.

  • Allow the reaction to proceed for several hours until completion, monitored by TLC.

  • Work up the reaction by adding a solution of sodium hydroxide to precipitate the titanium salts.

  • Filter and extract the aqueous layer with dichloromethane. The combined organic layers are dried and concentrated to yield ((2R,3R)-3-methyloxiran-2-yl)methanol.

Step 2: Regioselective Epoxide Opening

  • Dissolve the chiral epoxide in a suitable solvent such as ethanol.

  • Add a protected amine, such as benzylamine, and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • The crude product, a protected amino diol, can be purified by column chromatography.

Step 3: Intramolecular Cyclization

  • To a solution of the amino diol in THF, add triphenylphosphine and cool to 0 °C.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction, remove the solvent, and purify the resulting protected morpholine derivative by column chromatography.

Step 4: Deprotection and Salt Formation

  • Dissolve the protected morpholine in methanol.

  • Add a palladium on carbon catalyst and subject the mixture to a hydrogen atmosphere.

  • After the reaction is complete (monitored by TLC), filter off the catalyst.

  • Concentrate the filtrate and dissolve the resulting free base in diethyl ether.

  • Bubble hydrogen chloride gas through the solution or add a solution of HCl in ether to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride.

Purification and Characterization

The final product should be purified by recrystallization from a suitable solvent system, such as methanol/ether. Characterization should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm the structure and purity.

Applications in Drug Discovery and Development

As a Chiral Building Block for Novel Therapeutics

The primary application of ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride is as a chiral starting material for the synthesis of more complex molecules. Its bifunctional nature (secondary amine and primary alcohol) and defined stereochemistry allow for its incorporation into a variety of molecular scaffolds to create novel drug candidates with high stereochemical purity.

Potential Therapeutic Targets

While this specific molecule is a building block, the morpholine scaffold it contains is present in drugs targeting a wide array of biological systems. For example, derivatives of morpholine have been investigated as inhibitors of various enzymes and as ligands for G-protein coupled receptors. The specific stereochemistry of this compound could be exploited to achieve selectivity for a particular target.

Case Study: Integration into a Medicinal Chemistry Program

A hypothetical workflow for utilizing this building block in a drug discovery program is outlined below.

Medicinal_Chemistry_Workflow A ((2R,3R)-2-Methylmorpholin-3-yl) methanol hydrochloride (Chiral Building Block) B Library Synthesis A->B Derivatization at N and OH positions C High-Throughput Screening B->C Assay against therapeutic target D Hit Identification C->D Identification of active compounds E Lead Optimization D->E Iterative chemical modification F Structure-Activity Relationship (SAR) Studies E->F Systematic modification of hit structures to improve potency, selectivity, and ADME properties G In vitro and In vivo Testing E->G Pharmacokinetic and pharmacodynamic studies F->E H Candidate Selection G->H Selection of a clinical candidate

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Analytical Validation of ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride

Executive Summary & Strategic Context In modern structure-based drug design, chiral morpholine derivatives serve as critical pharmacokinetic modulators. They are frequently integrated into active pharmaceutical ingredien...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In modern structure-based drug design, chiral morpholine derivatives serve as critical pharmacokinetic modulators. They are frequently integrated into active pharmaceutical ingredients (APIs) to tune basicity, optimize aqueous solubility, and improve metabolic stability. Among these, ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride is a highly specialized, stereochemically pure building block.

As a Senior Application Scientist, I approach the characterization of this compound not merely as a matter of recording its mass, but as an exercise in understanding how its physicochemical properties dictate its handling, analytical validation, and ultimate utility in synthetic workflows. This guide provides an authoritative breakdown of its molecular weight, the causality behind its salt form, and a self-validating analytical protocol for laboratory verification.

Physicochemical Profiling & Molecular Weight Analysis

The molecular weight of a compound dictates its stoichiometric equivalents in synthetic reactions. For ((2R,3R)-2-Methylmorpholin-3-yl)methanol, it is imperative to distinguish between the free base and its hydrochloride salt form.

According to authoritative chemical catalog data from and , the molecular weight of the hydrochloride salt is established at 167.63 g/mol .

Quantitative Data Summary
PropertyValue
Chemical Name ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride
CAS Number 681851-40-1
Molecular Formula C₆H₁₄ClNO₂ (or C₆H₁₃NO₂ • HCl)
Molecular Weight (Salt) 167.63 g/mol
Molecular Weight (Free Base) 131.17 g/mol
Monoisotopic Mass (Free Base) 131.094 g/mol
Stereochemistry (2R, 3R)
The Causality of Salt Selection

Why is this compound supplied and utilized as a hydrochloride salt rather than a free base? Low-molecular-weight morpholines (MW < 150 g/mol ) are typically volatile, oily liquids or highly hygroscopic semi-solids at room temperature. They are prone to rapid oxidation and degradation upon atmospheric exposure.

By reacting the basic secondary amine of the morpholine ring with hydrochloric acid, the compound is converted into a crystalline solid. This transformation drastically improves thermal stability, extends shelf-life, and enhances aqueous solubility for biological assays.

SaltSelection FreeBase Free Base (MW: 131.17) Oily / Hygroscopic HCl HCl Salt Formation (MW: 167.63) FreeBase->HCl Stability Enhanced Thermal Stability HCl->Stability Solubility Improved Aqueous Solubility HCl->Solubility Handling Solid-State Powder Handling HCl->Handling

Logical causality matrix demonstrating the physicochemical benefits of hydrochloride salt formation.

Self-Validating Analytical Protocol: MW and Purity Confirmation

In rigorous drug development workflows, trusting a vendor's label is insufficient. Every protocol must be a self-validating system . To verify the molecular weight of ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride, we must employ orthogonal techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the mass of the organic free base, and Nuclear Magnetic Resonance (NMR) to confirm the presence of the inorganic salt.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Weigh 1.0 mg of the compound and dissolve it in 1 mL of LC-MS grade H2​O :Methanol (50:50 v/v) containing 0.1% Formic Acid (FA).

  • Causality: Morpholine HCl salts are highly polar. This specific solvent matrix ensures complete solvation of both the organic framework and the chloride counterion. The 0.1% FA acts as an ion-pairing agent and guarantees complete protonation of the amine for positive electrospray ionization (ESI+).

Step 2: Liquid Chromatography (LC) Separation

  • Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile in H2​O (both containing 0.1% FA) over 5 minutes.

  • Causality: The highly polar nature of the protonated morpholine dictates that it will elute very early on a standard C18 column. A slow initial gradient (starting at just 5% organic) is critical to prevent the analyte from washing out in the void volume ( t0​ ), ensuring a sharp, retainable peak.

Step 3: Mass Spectrometry (ESI+) Validation

  • Action: Operate the mass spectrometer in ESI+ mode with a scan range of m/z 100–500.

  • Causality: In the high-voltage ESI source, the non-covalent HCl bond dissociates. The mass spectrometer will not detect the intact 167.63 g/mol salt. Instead, it detects the protonated free base [M+H]+ . The calculated monoisotopic mass of the free base ( C6​H13​NO2​ ) is 131.09 Da. Therefore, the target mass-to-charge ratio is m/z 132.1 . Observing this exact mass validates the organic component of the molecular weight.

Step 4: Nuclear Magnetic Resonance (NMR) Confirmation

  • Action: Dissolve 5 mg of the sample in Deuterium Oxide ( D2​O ) and acquire a 1H NMR spectrum.

  • Causality: While LC-MS confirms the free base mass, it cannot confirm the salt stoichiometry. D2​O is chosen over CDCl3​ due to the high polarity of the salt. In the 1H NMR spectrum, the presence of the hydrochloride salt is verified through pronounced downfield chemical shifts of the protons adjacent to the basic nitrogen (the C3 and C5 positions of the morpholine ring) compared to standard free base reference spectra. This closes the self-validating loop.

AnalyticalWorkflow Sample ((2R,3R)-2-Methylmorpholin- 3-yl)methanol HCl Prep Sample Preparation (MeOH/H2O + 0.1% FA) Sample->Prep LCMS LC-MS (ESI+) Detects Free Base Prep->LCMS Aliquot 1 NMR 1H NMR (D2O) Confirms Salt State Prep->NMR Aliquot 2 Data Validated MW: 167.63 g/mol LCMS->Data m/z 132.1 [M+H]+ NMR->Data Downfield Shifts

Analytical workflow for the molecular weight and structural validation of the hydrochloride salt.

Conclusion

Understanding the molecular weight of ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride (167.63 g/mol ) requires an appreciation of its dual-component nature: the bioactive chiral morpholine core (131.17 g/mol ) and the stabilizing hydrochloride counterion (36.46 g/mol ). By employing orthogonal, self-validating analytical techniques like LC-MS and NMR, researchers can confidently verify both the mass and the structural integrity of this critical pharmaceutical building block before downstream synthetic integration.

References

  • Title :[(2R,3R)-2-methylmorpholin-3-yl]methanol hydrochloride - Molport-035-675-772 | Source : Molport | URL :[Link]

Exploratory

"((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride" material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for ((2R,3R)-2-Methylmorpholin-3-yl)methanol Hydrochloride This guide provides a comprehensive technical overview of the chemical properties, hazards,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for ((2R,3R)-2-Methylmorpholin-3-yl)methanol Hydrochloride

This guide provides a comprehensive technical overview of the chemical properties, hazards, and safe handling protocols for ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard safety data sheet to offer field-proven insights and explain the causality behind experimental and safety procedures. The morpholine scaffold is a cornerstone in medicinal chemistry, and understanding the specific characteristics of its derivatives is paramount for both laboratory safety and successful therapeutic design.

Section 1: Chemical Identity and Physicochemical Properties

((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride is a chiral organic compound that serves as a valuable building block in the synthesis of complex molecules. Its specific stereochemistry is often critical for achieving desired biological activity and selectivity in drug candidates.

Identifiers and Molecular Structure

A precise understanding of the compound's identity is the foundation of safe and effective use.

IdentifierValueSource
Chemical Name ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochlorideN/A
CAS Number 681851-40-1[1]
Molecular Formula C₆H₁₄ClNO₂[2]
Molecular Weight 167.63 g/mol [2]

The structure below illustrates the specific (2R,3R) stereoconfiguration, which is crucial for its interaction with biological targets.

Caption: Chemical structure of ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride.

Physicochemical Data

The properties in the table below are critical for experimental design, dictating solvent choice, reaction conditions, and purification methods. Data for the parent compound or closely related analogs are provided for context.

PropertyValueNotes
Appearance White to off-white solidTypical for hydrochloride salts of amines.
Melting Point 78-81°C (for parent compound)The hydrochloride salt is expected to have a higher melting point.[3]
Boiling Point 218°C (for parent compound)Decomposition may occur at high temperatures.[3]
Solubility Soluble in water and methanol.The hydrochloride form enhances aqueous solubility.

Section 2: Comprehensive Hazard Analysis

While specific GHS classification for this exact compound is not universally published, data from closely related morpholine derivatives provide a strong basis for a thorough hazard assessment. The primary hazards are associated with its irritant properties and potential effects on the respiratory system.

GHS Hazard Classification

The following classifications are based on data for analogous morpholine structures and represent the most probable hazards.[1][2]

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation2GHS07WarningH315: Causes skin irritation.[1][2]
Serious Eye Damage/Irritation2AGHS07WarningH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)3GHS07WarningH335: May cause respiratory irritation.[2] or H336: May cause drowsiness or dizziness.[1]
Toxicological Profile and Routes of Exposure
  • Inhalation: This is a primary route of concern, especially if the material is a fine powder. Inhalation may lead to respiratory tract irritation.[2][4]

  • Skin Contact: The compound is classified as a skin irritant.[1][2] Prolonged contact can cause redness and discomfort. Absorption through the skin is a potential route of exposure.

  • Eye Contact: Direct contact with the eyes is likely to cause serious irritation.[1][2] Immediate and thorough rinsing is critical to prevent damage.

  • Ingestion: While less common in a laboratory setting, ingestion may be harmful.[5]

Expert Insight: The toxicological properties of many small molecule building blocks like this have not been exhaustively investigated.[4] Therefore, it is imperative to treat this compound with a high degree of caution, assuming it may have uncharacterized hazards. The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.

Section 3: Protocols for Safe Handling and Use

A self-validating system of protocols ensures that safety is integrated into the experimental workflow. The following steps are designed to minimize exposure and mitigate risk.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to control the environment and use appropriate barriers.

  • Ventilation: Always handle this compound within a certified chemical fume hood to control airborne dust or vapors.[6]

  • Eye Protection: Wear chemical safety goggles or a face shield that conforms to appropriate government standards such as EN166 (EU) or NIOSH (US).[7]

  • Hand Protection: Wear nitrile or neoprene gloves.[4] It is crucial to inspect gloves before use and use proper removal techniques to avoid skin contact.[4]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities, consider additional protective clothing.

Experimental Workflow for Safe Handling

The following workflow illustrates a closed-loop system for safely weighing and using the compound.

G cluster_0 Preparation Phase cluster_1 Handling Phase (Inside Fume Hood) cluster_2 Cleanup Phase prep_ppe 1. Don PPE (Goggles, Lab Coat, Gloves) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_setup 3. Prepare Workspace (Balance, Spatula, Weigh Paper) prep_hood->prep_setup handle_weigh 4. Weigh Compound Carefully to Avoid Dust prep_setup->handle_weigh handle_transfer 5. Transfer to Reaction Vessel handle_weigh->handle_transfer handle_close 6. Securely Close Source Container handle_transfer->handle_close clean_decon 7. Decontaminate Spatula and Weigh Paper handle_close->clean_decon clean_dispose 8. Dispose of Waste in Designated Container clean_decon->clean_dispose clean_ppe 9. Remove PPE and Wash Hands Thoroughly clean_dispose->clean_ppe

Caption: A systematic workflow for the safe handling of chemical powders.

Section 4: Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][7]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water.[4] Remove contaminated clothing. If irritation persists, consult a physician.

  • In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[4]

Fire-Fighting and Accidental Release Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Accidental Release: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid dust formation.[4] Sweep up the material, place it in a suitable, closed container for disposal, and ventilate the area.[4] Do not let the product enter drains.[4]

Section 5: Storage and Disposal

Proper storage is essential for maintaining the chemical's integrity and ensuring safety.

  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up. Some suppliers recommend refrigerated storage.[8]

  • Incompatible Materials: Avoid strong oxidizing agents and strong acids.

Section 6: Relevance in Drug Discovery and Development

The morpholine moiety is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[10] These characteristics make it a common feature in many biologically active compounds.

((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride, with its specific stereochemistry, is a key building block for creating novel chemical entities with high target specificity. The development of new synthetic methods to access functionalized heterocycles like this is critical for expanding the available drug-like chemical space.[11]

  • Asymmetric Synthesis: The enantiopure nature of this compound is often established through techniques like Sharpless asymmetric epoxidation, allowing for precise control over the final molecule's stereocenters.[12]

  • Applications in Therapeutics: Morpholine derivatives have been successfully incorporated into a wide range of therapeutic agents. They are found in drugs targeting G-protein coupled receptors (GPCRs) and have been pivotal in the discovery of potent direct renin inhibitors for treating hypertension.[13][14] The specific substitution pattern and stereochemistry of this building block can be tailored to optimize interactions within the binding pocket of a target protein, enhancing potency and selectivity.

Expert Insight: The use of chiral building blocks like ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride is a strategic choice in modern drug discovery. It allows research teams to bypass complex and often low-yielding chiral separations later in the synthesis, accelerating the path to identifying viable clinical candidates.[11] Its structure is particularly relevant for creating compounds that can form key hydrogen bond interactions while maintaining a degree of conformational rigidity conferred by the morpholine ring.

References

  • (3-methylmorpholin-3-yl)methanol hydrochloride — Chemical Substance Information.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. Tokyo Chemical Industry.
  • ((3R)-morpholin-3-yl)methanol hydrochloride | C5H12ClNO2 | CID 42614246 - PubChem. PubChem.
  • (3R)-morpholin-3-ylmethanol - ChemBK. ChemBK.
  • [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride | C6H14ClNO2 | CID 129319578. PubChem.
  • (R)-Morpholin-3-ylmethanol hydrochloride | 1212377-10-0 - ChemicalBook. ChemicalBook.
  • Safety Data Sheet - Merck Millipore. Merck Millipore.
  • SAFETY D
  • MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride - Capot Chemical. Capot Chemical.
  • Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC.
  • 安全データシート - FUJIFILM Wako Chemicals. FUJIFILM Wako Chemicals.
  • [(3R)-morpholin-3-yl]methanol hydrochloride [(3R) - FUJIFILM Wako Chemicals. FUJIFILM Wako Chemicals.
  • Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors - PMC.
  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate.
  • Modern advances in heterocyclic chemistry in drug discovery - RSC Publishing. Royal Society of Chemistry.
  • US9079895B2 - Morpholino compounds, uses and methods - Google Patents.

Sources

Foundational

Technical Whitepaper: Sourcing and Application of ((2R,3R)-2-Methylmorpholin-3-yl)methanol Hydrochloride in Medicinal Chemistry

Executive Summary The integration of chiral morpholine derivatives has become a cornerstone strategy in modern drug discovery. Specifically, ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride (CAS: 681851-40-1) serve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of chiral morpholine derivatives has become a cornerstone strategy in modern drug discovery. Specifically, ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride (CAS: 681851-40-1) serves as a highly versatile, stereochemically pure building block. By introducing a rigidified morpholine ring equipped with a primary hydroxyl group, medicinal chemists can precisely modulate the physicochemical properties of Active Pharmaceutical Ingredients (APIs)—such as enhancing aqueous solubility, lowering lipophilicity (logD), and improving metabolic stability against cytochrome P450 enzymes. This whitepaper provides an authoritative guide on the commercial sourcing, physicochemical profiling, and synthetic integration of this critical intermediate.

Strategic Rationale & Physicochemical Profiling

The selection of the (2R,3R) stereoisomer is rarely arbitrary. In the development of targeted therapies—such as Prolyl endopeptidase fibroblast activation protein (FAP) inhibitors[1][2] and advanced kinase inhibitors—the spatial orientation of the methyl and hydroxymethyl groups dictates the binding affinity within narrow enzymatic pockets.

The table below summarizes the core physicochemical data and the causality behind its structural advantages:

PropertyValueCausality / Impact on Drug Design
Molecular Weight 167.63 g/mol (Salt); 131.17 g/mol (Base)Low molecular weight allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
Stereochemistry (2R, 3R)Fixed spatial orientation ensures high target selectivity and mitigates off-target binding in chiral biological environments.
Hydrogen Bond Donors 2 (NH, OH)Facilitates critical anchoring interactions with kinase hinge regions or GPCR binding pockets.
Hydrogen Bond Acceptors 3 (N, O, OH)Enhances aqueous solubility and modulates overall lipophilicity, improving oral bioavailability.
Formulation Hydrochloride SaltThe HCl salt is highly stable, significantly less hygroscopic than the free base, and prevents premature oxidation of the secondary amine.

Commercial Supply Landscape

For research and scale-up, sourcing high-purity material is critical to prevent enantiomeric cross-contamination. The free base (CAS: 744196-64-3) is available[3], but the hydrochloride salt (CAS: 681851-40-1) is preferred for long-term benchtop stability[4][5]. Below is a consolidated landscape of verified commercial suppliers for research-grade material:

SupplierCatalog / Product No.CAS NumberFormStandard Purity
Sigma-Aldrich AABH9A957F6E681851-40-1Hydrochloride Salt≥95%
Advanced ChemBlocks B-1258744196-64-3Free Base≥95%
MolPort Molport-035-675-772681851-40-1Hydrochloride Salt≥95%
BLD Pharm BD01135541681851-40-1Hydrochloride Salt≥95%

Note: When transitioning from hit-to-lead to IND-enabling studies, ensure the supplier can provide Certificates of Analysis (CoA) detailing enantiomeric excess (ee > 99%) via chiral HPLC.

Synthetic Integration & Experimental Workflows

The dual functionality of ((2R,3R)-2-Methylmorpholin-3-yl)methanol—a secondary amine and a primary alcohol—allows for orthogonal functionalization. Below are the field-proven protocols for integrating this building block.

Workflow Visualization

G A Commercial Sourcing ((2R,3R)-Salt) B In Situ Free-Basing (DIPEA / Et3N) A->B Base Addition C N-Functionalization (SNAr / Buchwald) B->C Electrophile D O-Functionalization (Etherification / Esterification) B->D Protection/Activation E Target API (e.g., FAP Inhibitor) C->E Downstream Synthesis D->E Downstream Synthesis

Synthesis workflow of APIs using ((2R,3R)-2-Methylmorpholin-3-yl)methanol.

Protocol A: N-Arylation via Nucleophilic Aromatic Substitution (SNAr)

Causality & Rationale: The hydrochloride salt must be neutralized to liberate the nucleophilic nitrogen. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to prevent competitive side reactions with the electrophile. DMF is selected as the solvent because its high dielectric constant stabilizes the polar Meisenheimer complex transition state during SNAr.

Step-by-Step Methodology:

  • Preparation: Suspend ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Free-Basing: Cool the suspension to 0 °C. Add DIPEA (3.0 eq) dropwise. Note: 1.0 eq is consumed to neutralize the HCl salt; the remaining 2.0 eq act as the acid scavenger for the reaction byproduct.

  • Coupling: Add the heteroaryl chloride/fluoride (1.1 eq) portionwise.

  • Reaction: Warm the mixture to 80 °C and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.

Self-Validating QC System: Analyze the crude mixture via LC-MS (ESI+). The protocol is validated when the chromatogram shows the complete disappearance of the free base mass ( m/z 132.1 [M+H]+ ) and the emergence of the target coupled mass.

Protocol B: O-Alkylation of the Primary Alcohol (Williamson Ether Synthesis)

Causality & Rationale: The primary hydroxyl group is sterically accessible but requires strong basic conditions to form the reactive alkoxide. Sodium hydride (NaH) is used because it irreversibly deprotonates the alcohol, driving the equilibrium forward via the evolution of hydrogen gas. Crucial: The morpholine nitrogen must be pre-protected (e.g., via N-Boc) to prevent catastrophic N-alkylation or polymerization.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc protected ((2R,3R)-2-Methylmorpholin-3-yl)methanol intermediate (1.0 eq) in anhydrous THF (0.1 M) at 0 °C.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.5 eq) carefully in three portions. Observe the evolution of H₂ gas. Stir for 30 minutes at 0 °C to ensure complete alkoxide formation.

  • Alkylation: Add the desired alkyl halide (1.2 eq) dropwise via syringe.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Workup: Carefully quench excess NaH with a dropwise addition of cold water, followed by extraction with Dichloromethane (DCM).

Self-Validating QC System: Analyze the purified product via ¹H NMR (CDCl₃). The reaction is successful when the broad -OH singlet (typically ~2.5–3.5 ppm) disappears, and the adjacent -CH₂- protons shift downfield due to the newly formed ether linkage.

References

  • Title: N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides (FAP Inhibitors)
  • MolPort Chemical Database Title:[(2R,3R)-2-methylmorpholin-3-yl]methanol hydrochloride Source: MolPort URL:[Link]

Sources

Exploratory

Stereochemistry of "((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride"

An In-Depth Technical Guide to the Stereochemical Architecture and Synthesis of ((2R,3R)-2-Methylmorpholin-3-yl)methanol Hydrochloride Executive Summary & Chemical Significance In modern medicinal chemistry, the spatial...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stereochemical Architecture and Synthesis of ((2R,3R)-2-Methylmorpholin-3-yl)methanol Hydrochloride

Executive Summary & Chemical Significance

In modern medicinal chemistry, the spatial orientation of pharmacophores dictates the binding affinity, selectivity, and pharmacokinetic profile of an active pharmaceutical ingredient (API). ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride (CAS: 681851-40-1) has emerged as a highly versatile, stereochemically rigid chiral building block [1]. It is prominently utilized in the synthesis of advanced therapeutics, including Prolyl endopeptidase fibroblast activation protein (FAP) inhibitors and selective kinase inhibitors [3].

This technical whitepaper deconstructs the stereochemical rationale behind the (2R,3R) configuration, explains the causality of its conformational stability, and provides a self-validating synthetic protocol for its isolation and analytical verification.

Stereochemical Architecture & Conformational Causality

The morpholine ring is a six-membered heterocycle containing oxygen and nitrogen at opposite positions (positions 1 and 4, respectively). The introduction of substituents at the C2 and C3 positions creates a complex stereochemical environment.

In the (2R,3R) configuration, the C2-methyl group and the C3-hydroxymethyl group possess a trans relationship.

  • Causality of Conformation : In a standard cyclohexane-like chair conformation, a 1,2-trans disubstituted ring can adopt either a di-axial (a,a) or a di-equatorial (e,e) geometry. Because 1,3-diaxial interactions introduce severe steric strain (approximately 1.7 kcal/mol per interaction for a methyl group), the (2R,3R) morpholine ring is thermodynamically forced into the di-equatorial conformation .

  • Impact on Drug Design : This rigid di-equatorial locking minimizes the entropic penalty upon target binding. The vectors of the morpholine nitrogen (hydrogen bond donor/acceptor) and the C3-hydroxyl group are fixed in predictable 3D space, making it an ideal scaffold for structure-based drug design (SBDD) [4].

ConformationalAnalysis Core (2R,3R)-2-Methylmorpholin-3-yl methanol C2 C2 Stereocenter (R) Methyl Group Core->C2 C3 C3 Stereocenter (R) Hydroxymethyl Group Core->C3 Trans Trans Relationship (Anti-periplanar tendency) C2->Trans C3->Trans Chair1 Chair Conformation A (Di-equatorial preferred) Trans->Chair1 Thermodynamic Preference Chair2 Chair Conformation B (Di-axial disfavored) Trans->Chair2 Steric Clash Steric Minimized 1,3-Diaxial Interactions Chair1->Steric

Conformational logic of (2R,3R)-2-Methylmorpholin-3-yl)methanol favoring the di-equatorial chair.

Quantitative Data & Analytical Benchmarks

To ensure reproducibility and trust in downstream API synthesis, the chiral building block must meet strict physicochemical criteria. The following table summarizes the quantitative data and analytical benchmarks for the hydrochloride salt [2].

ParameterSpecification / ValueAnalytical Method
CAS Number 681851-40-1N/A
Molecular Formula C6H14ClNO2Elemental Analysis
Molecular Weight 167.63 g/mol Mass Spectrometry (ESI+)
Stereochemical Purity > 98.0% eeChiral HPLC (Chiralcel OD-H)
Chemical Purity > 97.0%Reverse-Phase HPLC (UV 210 nm)
Physical State White to off-white crystalline powderVisual Inspection
Solubility Soluble in H2O, DMSO, MeOHGravimetric Analysis

Synthetic Methodology: A Self-Validating Protocol

The isolation of the free base morpholine is often complicated by its high water solubility and volatility. Converting it to the hydrochloride salt is a critical step that improves stability, prevents atmospheric oxidation, and allows for enantiomeric enrichment via crystallization.

The following protocol details the global deprotection and salt formation from an N-Boc protected (2R,3R) precursor.

Step-by-Step Protocol: Deprotection and HCl Salt Formation
  • Preparation of the Reaction Matrix : Dissolve 10.0 g (43.2 mmol) of tert-butyl (2R,3R)-3-(hydroxymethyl)-2-methylmorpholine-4-carboxylate in 50 mL of anhydrous 1,4-dioxane under an inert argon atmosphere.

    • Causality: Anhydrous dioxane is chosen because it is a non-participating, moderately polar aprotic solvent that fully solubilizes the starting material but acts as a poor solvent for the resulting hydrochloride salt, enabling precipitation.

  • Acidic Cleavage : Cool the reaction vessel to 0°C using an ice-water bath. Dropwise, add 30 mL of a 4.0 M solution of HCl in dioxane.

    • Causality: The low temperature mitigates the exothermic nature of the Boc-deprotection, preventing the degradation of the hydroxymethyl group.

  • Self-Validating Checkpoint (Reaction Monitoring) : Observe the reaction mixture. The cleavage of the Boc group generates isobutylene and carbon dioxide gases. The reaction is self-validating: active bubbling indicates ongoing deprotection. Once gas evolution ceases (typically after 2-3 hours at room temperature), the reaction has reached completion.

  • Precipitation and Isolation : As the free amine is generated, it immediately protonates to form the HCl salt. Because the salt is insoluble in dioxane, a dense white precipitate will form, driving the equilibrium forward. Add 50 mL of anhydrous diethyl ether to maximize precipitation.

  • Filtration and Drying : Filter the suspension rapidly under a nitrogen blanket (the salt can be hygroscopic). Wash the filter cake with cold diethyl ether (2 x 20 mL) and dry under high vacuum at 40°C for 12 hours to afford ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride.

  • Self-Validating Checkpoint (Purity) : Perform a melting point analysis. A sharp melting point indicates high diastereomeric and enantiomeric purity. A depressed or broad melting range suggests the presence of the (2S,3S) enantiomer or (2R,3S) diastereomer, requiring recrystallization from hot ethanol/ethyl acetate.

SyntheticWorkflow Start N-Boc-(2R,3R)-Precursor (Solubilized in Anhydrous Dioxane) AcidAddition Addition of 4M HCl in Dioxane (0°C to Room Temp) Start->AcidAddition Temp Control GasEvolution Gas Evolution (CO2 + Isobutylene) [Self-Validating Metric] AcidAddition->GasEvolution Boc Cleavage Precipitation Salt Precipitation (Driven by Ether Addition) GasEvolution->Precipitation Protonation of N4 Isolation Vacuum Filtration & Drying (Nitrogen Blanket) Precipitation->Isolation Validation Chiral HPLC & Melting Point [Purity Validation] Isolation->Validation Yield & ee% check

Workflow for the deprotection, salt formation, and validation of the morpholine derivative.

Applications in Advanced Therapeutics

The structural rigidity of the (2R,3R) morpholine core is highly prized in the development of targeted therapies. Recently, this specific stereoisomer has been utilized in the synthesis of N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides, which act as potent inhibitors of Fibroblast Activation Protein (FAP) [3]. FAP is a serine protease highly expressed in the tumor microenvironment. By incorporating the ((2R,3R)-2-Methylmorpholin-3-yl)methanol moiety, researchers successfully optimized the pharmacokinetic profile of the drug, utilizing the morpholine nitrogen to improve aqueous solubility and the hydroxymethyl group to establish critical hydrogen bonds within the FAP active site.

References

  • Sigma-Aldrich. "((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride". Merck KGaA.
  • BLD Pharm. "681851-40-1 | ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride". BLD Pharmatech Ltd.
  • Google Patents. "US11858924B2 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides and related compounds". United States Patent and Trademark Office.
  • Smolecule. "Buy (S)-morpholin-3-ylmethanol | 211053-50-8 and related stereoisomers". Smolecule Inc.

Protocols & Analytical Methods

Method

Application Note: ((2R,3R)-2-Methylmorpholin-3-yl)methanol Hydrochloride as a Chiral Building Block in Advanced Drug Discovery

Executive Summary The morpholine ring is a universally recognized "privileged scaffold" in medicinal chemistry, historically utilized to optimize the pharmacokinetic properties, aqueous solubility, and metabolic stabilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The morpholine ring is a universally recognized "privileged scaffold" in medicinal chemistry, historically utilized to optimize the pharmacokinetic properties, aqueous solubility, and metabolic stability of active pharmaceutical ingredients (APIs)[1]. However, modern targeted therapies require highly rigid, stereospecific vectors to engage complex enzymatic binding pockets[2]. ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride has emerged as a critical chiral building block in this space[3]. By locking the morpholine ring into a specific chair conformation, this 2,3-disubstituted scaffold is currently driving the development of next-generation Fibroblast Activation Protein (FAP) inhibitors for the treatment of metabolic dysfunction-associated steatohepatitis (MASH/NASH) and fibrotic diseases[4].

This technical guide details the mechanistic rationale, physicochemical properties, and self-validating synthetic protocols required to successfully incorporate this chiral building block into advanced drug candidates.

Mechanistic Rationale: The Power of (2R,3R) Stereochemistry

While unsubstituted morpholine provides a balanced lipophilic–hydrophilic profile and a tunable pKa[2], it suffers from conformational flexibility that can lead to entropic penalties upon target binding.

The introduction of adjacent chiral centers in the (2R,3R) configuration fundamentally alters the scaffold's 3D geometry:

  • Conformational Locking: The adjacent methyl (C2) and hydroxymethyl (C3) groups force the morpholine ring into a highly specific, rigid chair conformation to minimize steric clash[5].

  • Precision Vectoring: In the design of FAP inhibitors, the (2R,3R) stereochemistry precisely vectors the substituents to occupy the S1 and S2 sub-pockets of the FAP active site (a serine protease), ensuring sub-nanomolar potency and critical selectivity over related off-target proteases like PREP and DPP4[4],[6].

Physicochemical Specifications

To ensure reproducibility in synthetic workflows, the starting material must meet strict physicochemical specifications. Below is the quantitative data for the building block,[7].

PropertySpecification
Compound Name ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride
CAS Number 681851-40-1 (HCl salt) / 744196-64-3 (Free base)
Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
Stereochemistry (2R, 3R)
Core Scaffold 2,3-Disubstituted Morpholine
Typical Purity >98% (Enantiomeric Excess >99%)

Biological Application: FAP Inhibition in NASH

In the context of NASH, Fibroblast Activation Protein (FAP) is dramatically upregulated on the surface of activated hepatic stellate cells[8]. FAP acts as an endopeptidase that cleaves and inactivates Fibroblast Growth Factor 21 (FGF21) , a vital hepatoprotective hormone responsible for regulating lipid metabolism and preventing lipotoxicity[6],[9].

By incorporating the ((2R,3R)-2-Methylmorpholin-3-yl)methanol motif, researchers have successfully synthesized FAP inhibitors that block this proteolysis, thereby preserving intact FGF21, restoring metabolic homeostasis, and halting fibrogenesis[4],[10].

FAP_Signaling FGF21 Intact FGF21 (Hepatoprotective) FAP Fibroblast Activation Protein (FAP) FGF21->FAP Substrate Recovery Metabolic Homeostasis & Fibrosis Resolution FGF21->Recovery Therapeutic Effect Cleaved Cleaved FGF21 (Inactive) FAP->Cleaved Proteolysis NASH NASH Progression & Fibrosis Cleaved->NASH Inhibitor Morpholine-Based FAP Inhibitor Inhibitor->FGF21 Preserves Inhibitor->FAP Competitive Inhibition

Mechanism of FAP-mediated FGF21 cleavage in NASH and therapeutic blockade by morpholine inhibitors.

Experimental Protocol: Synthesis of FAP Inhibitor Intermediates

The following protocol details the selective O-alkylation of the chiral morpholine's primary alcohol, followed by cross-coupling to a heteroaryl core—a highly validated sequence in modern FAP inhibitor synthesis[4],[11].

Synthetic_Workflow SM ((2R,3R)-2-Methylmorpholin- 3-yl)methanol HCl FreeBase Neutralization & N-Protection (Boc2O, Et3N) SM->FreeBase Step 1 OAlkyl O-Alkylation of Primary Alcohol (NaH, MeI, 0 °C) FreeBase->OAlkyl Step 2 Deprotect N-Deprotection (HCl in Dioxane) OAlkyl->Deprotect Step 3 Couple SNAr / Buchwald-Hartwig (Heteroaryl Halide Core) Deprotect->Couple Step 4 API Target API (FAP Inhibitor) Couple->API Step 5

Synthetic workflow for incorporating the chiral morpholine building block into a target API.

Step 1: Free-Basing and N-Protection
  • Procedure: Suspend ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 2.5 eq) dropwise at 0 °C to neutralize the salt. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir at room temperature for 4 hours. Quench with water, extract with DCM, and concentrate.

  • Causality: The secondary amine of the morpholine ring is highly nucleophilic. If left unprotected, the subsequent addition of strong alkylating agents (like Methyl Iodide) will result in preferential N-alkylation or uncontrolled polymerization. Boc-protection isolates reactivity purely to the primary alcohol[4].

Step 2: Selective O-Alkylation
  • Procedure: Dissolve the N-Boc protected intermediate in anhydrous THF and cool strictly to 0 °C under nitrogen. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases. Add Methyl Iodide (MeI, 1.2 eq) dropwise. Maintain at 0 °C for 2 hours, then slowly warm to room temperature and stir overnight. Quench with ice water and extract with ethyl acetate.

  • Causality: NaH irreversibly deprotonates the primary alcohol to form a highly reactive alkoxide. Strict temperature control (0 °C) during deprotonation is mandatory. Elevated temperatures in the presence of a strong base will cause epimerization of the sensitive C2/C3 chiral centers, destroying the precise 3D geometry required for target binding[4].

Step 3: N-Deprotection
  • Procedure: Treat the purified O-methylated product with 4M HCl in dioxane (5.0 eq). Stir for 2 hours at room temperature. Concentrate under vacuum to yield the (2R,3R)-3-(methoxymethyl)-2-methylmorpholine hydrochloride salt.

  • Causality: Acidic cleavage cleanly removes the Boc group without affecting the newly formed ether linkage. Isolating the intermediate as an HCl salt prevents atmospheric oxidation and primes it for the final coupling step[11].

Step 4: Heteroaryl Cross-Coupling
  • Procedure: React the deprotected morpholine salt with a heteroaryl halide (e.g., a functionalized quinoline or pyrimidine core) using Buchwald-Hartwig amination conditions: Pd₂(dba)₃ (0.05 eq), BrettPhos (0.1 eq), and Cs₂CO₃ (3.0 eq) in anhydrous toluene at 90 °C for 16 hours.

  • Causality: The 2,3-disubstituted morpholine is highly sterically hindered. Standard SNAr conditions often fail or require harsh temperatures that degrade the molecule. A highly active palladium catalyst system utilizing a bulky, electron-rich ligand (BrettPhos) is required to successfully drive the C-N bond formation[4].

Trustworthiness: Self-Validating Analytical Systems

To ensure scientific integrity, the synthetic workflow must be treated as a self-validating system. The following analytical checkpoints are non-negotiable:

  • LC-MS Monitoring (Post-Step 1):

    • Validation Logic: LC-MS must confirm the complete disappearance of the free base mass (m/z 132 [M+H]⁺) and the appearance of the Boc-protected mass (m/z 232 [M+H]⁺). Proceeding to Step 2 without 100% conversion guarantees catastrophic yield loss due to irreversible N-methylation.

  • Chiral Supercritical Fluid Chromatography (SFC) (Post-Step 2):

    • Validation Logic: Following the strongly basic NaH O-alkylation, Chiral SFC must be performed to calculate the enantiomeric excess (ee). If the ee drops below 99%, it acts as a direct indicator of thermal mismanagement (poor cooling) during the reaction. This step self-validates the temperature control of the protocol.

References

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - Bioorganic Chemistry -[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Chemical Neuroscience -[Link]

  • N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides (AstraZeneca AB)
  • Discovery of a novel fibroblast activation protein (FAP) inhibitor, BR103354, with anti-diabetic and anti-steatotic effects - Scientific Reports -[Link]

  • FGF21: An Emerging Therapeutic Target for Non-Alcoholic Steatohepatitis and Related Metabolic Diseases - Frontiers in Endocrinology -[Link]

Sources

Application

Application Note: Chemoselective N-Alkylation of ((2R,3R)-2-Methylmorpholin-3-yl)methanol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Substrate Focus: ((2R,3R)-2-Methylmorpholin-3-yl)methanol (CAS: 744196-64-3)[1] Executive Summary & Mechanistic Rationale The f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Substrate Focus: ((2R,3R)-2-Methylmorpholin-3-yl)methanol (CAS: 744196-64-3)[1]

Executive Summary & Mechanistic Rationale

The functionalization of bifunctional amino alcohols is a recurring challenge in medicinal chemistry and active pharmaceutical ingredient (API) development. The substrate ((2R,3R)-2-Methylmorpholin-3-yl)methanol presents a specific chemoselectivity challenge: it contains both a secondary amine within the morpholine ring (N4) and a primary hydroxymethyl group at the C3 position.

When targeting the N-alkylation of this scaffold, the primary objective is to selectively functionalize the nitrogen atom without inducing O-alkylation at the primary alcohol or triggering over-alkylation (quaternization) of the amine. Because secondary amines are inherently more nucleophilic than neutral primary alcohols, N-alkylation is kinetically favored. However, under strongly basic conditions, the primary alcohol (pKa ~15.5) can be deprotonated to form an alkoxide, which is a vastly superior nucleophile, leading to undesired O-alkylation.

To navigate this, we present two field-proven methodologies:

  • Reductive Amination (The Gold Standard): Utilizes an aldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃). This pathway is exceptionally chemoselective because it operates under mildly acidic/neutral conditions, entirely avoiding alkoxide formation[2].

  • Direct Alkylation (The Alternative): Utilizes an alkyl halide and a mild, heterogeneous base (e.g., K₂CO₃ or CsOH). This method relies on strict stoichiometric control and exploits the pKa differential to neutralize the generated acid without deprotonating the alcohol[3].

Experimental Workflow & Decision Matrix

Workflow Substrate ((2R,3R)-2-Methylmorpholin-3-yl)methanol (Secondary Amine + Primary Alcohol) Decision Select N-Alkylation Pathway Substrate->Decision Reductive Reductive Amination Reagents: R-CHO, NaBH(OAc)3 Mechanism: Iminium Reduction Decision->Reductive Preferred Method Direct Direct Alkylation Reagents: R-X, Base (K2CO3/CsOH) Mechanism: SN2 Substitution Decision->Direct Alternative Method Result1 Chemoselective N-Alkyl Product (Optimal Yield, No O-Alkylation) Reductive->Result1 Result2 N-Alkyl Product (Requires strict stoichiometry to avoid O-alkylation) Direct->Result2

Decision matrix and workflow for the chemoselective N-alkylation of the amino alcohol substrate.

Quantitative Method Comparison

The following table summarizes the expected performance metrics for both methodologies based on standard process chemistry parameters.

ParameterProtocol A: Reductive AminationProtocol B: Direct Alkylation
Reagents Aldehyde, NaBH(OAc)₃Alkyl Halide, K₂CO₃ or CsOH
Chemoselectivity (N vs O) Excellent (>95:5)Moderate to Good (80:20 to 90:10)
Risk of Over-alkylation Very Low (Self-limiting)Moderate (Requires strict stoichiometry)
Typical Isolated Yield 80% - 95%60% - 85%
Reaction Time 2 - 12 hours12 - 24 hours
Scalability High (Robust for >100g scale)Medium (Exothermic control needed)

Detailed Experimental Protocols

Protocol A: Reductive Amination (Preferred)

This protocol utilizes as a mild reducing agent[2].

Materials Required:

  • ((2R,3R)-2-Methylmorpholin-3-yl)methanol (1.0 equiv, 10 mmol)

  • Target Aldehyde (1.05 equiv, 10.5 mmol)

  • NaBH(OAc)₃ (1.4 - 1.5 equiv, 14-15 mmol)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (40 mL)

  • Glacial Acetic Acid (Optional, 1.0 equiv)

Step-by-Step Procedure:

  • Iminium Formation: Dissolve the amino alcohol (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous DCE (40 mL) under a nitrogen atmosphere. Stir the mixture at room temperature for 30–60 minutes.

    • Expertise Insight: Pre-mixing allows the secondary amine to condense with the aldehyde, forming the intermediate iminium ion. Allowing this equilibrium to establish prior to adding the reducing agent maximizes yield.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.4 equiv) portionwise over 15 minutes.

    • Expertise Insight: NaBH(OAc)₃ is specifically chosen over NaBH₄ due to its attenuated reactivity. The electron-withdrawing acetate groups stabilize the boron-hydrogen bonds, preventing the premature reduction of the unreacted aldehyde. This ensures the hydride is selectively delivered to the more electrophilic iminium ion[2].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor the consumption of the starting amine via TLC (Ninhydrin stain) or LCMS.

  • Quench & Workup: Once complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ (20 mL) and stir vigorously for 15 minutes until gas evolution ceases. Extract the aqueous layer with DCM (3 x 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (typically using a gradient of DCM to 10% MeOH in DCM with 1% Et₃N to prevent streaking).

Protocol B: Direct Alkylation (Alternative)

This protocol is utilized when the corresponding aldehyde for reductive amination is unavailable or unstable, relying on[3].

Materials Required:

  • ((2R,3R)-2-Methylmorpholin-3-yl)methanol (1.0 equiv, 10 mmol)

  • Alkyl Bromide or Iodide (1.0 equiv, 10 mmol)

  • Anhydrous K₂CO₃ or CsOH·H₂O (2.0 equiv, 20 mmol)

  • Anhydrous Acetonitrile (MeCN) or DMF (30 mL)

Step-by-Step Procedure:

  • Base Activation: Suspend the amino alcohol (1.0 equiv) and finely powdered, anhydrous K₂CO₃ (2.0 equiv) in MeCN (30 mL). Stir at room temperature for 15 minutes.

    • Expertise Insight: The chemoselectivity of this pathway relies entirely on exploiting the pKa differential between the secondary amine and the primary alcohol. A mild, heterogeneous base like K₂CO₃ or CsOH neutralizes the generated hydrobromic acid without deprotonating the primary alcohol, thereby preventing the formation of a highly nucleophilic alkoxide[3].

  • Electrophile Addition: Cool the suspension to 0 °C. Add the alkyl halide (exactly 1.0 equiv) dropwise via a syringe pump over 30 minutes.

    • Expertise Insight: Strict 1:1 stoichiometry and dropwise addition are critical. A localized excess of the alkyl halide will lead to quaternization (over-alkylation) of the newly formed tertiary amine.

  • Alkylation: Warm the reaction to room temperature, then heat to 60 °C for 12–24 hours. Monitor strictly by LCMS to halt the reaction before over-alkylation occurs.

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake with EtOAc (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the resulting residue between EtOAc (30 mL) and distilled water (20 mL). Extract the aqueous layer with EtOAc (2 x 20 mL). Dry the combined organics over Na₂SO₄, concentrate, and purify via column chromatography.

Sources

Method

Application Note: Morpholine Derivatives in Medicinal Chemistry – Physicochemical Optimization and Kinase Targeting

Executive Summary Morpholine (tetrahydro-1,4-oxazine) has cemented its status as a "privileged scaffold" in modern drug discovery[1]. Characterized by a six-membered saturated ring containing both an amine and an ether f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Morpholine (tetrahydro-1,4-oxazine) has cemented its status as a "privileged scaffold" in modern drug discovery[1]. Characterized by a six-membered saturated ring containing both an amine and an ether functional group, morpholine is routinely deployed by medicinal chemists to optimize pharmacokinetic/pharmacodynamic (PK/PD) profiles and enhance target engagement[2]. This application note details the physicochemical rationale behind selecting morpholine over other saturated heterocycles, explores its mechanistic role as a critical hinge-binder in kinase inhibitors (e.g., PI3K/mTOR pathways), and provides validated, step-by-step protocols for both its synthetic incorporation and subsequent in vitro biological evaluation.

Physicochemical Profiling: The Rationale for Morpholine

The strategic replacement of highly basic aliphatic amines (like piperidine) with morpholine is a cornerstone of lead optimization. The introduction of the oxygen atom at the 4-position exerts a strong electron-withdrawing inductive effect on the nitrogen atom[3].

Causality in Drug Design:

  • Modulation of Basicity: This inductive effect significantly lowers the pKa of the amine from ~11.2 (piperidine) to approximately 8.4[3]. Consequently, a larger fraction of the drug remains unprotonated at physiological pH (7.4), which enhances membrane permeability and oral bioavailability while mitigating hERG channel liabilities associated with strongly basic centers.

  • Balanced Lipophilicity: Morpholine provides a well-balanced lipophilic-hydrophilic profile. The oxygen atom serves as an additional hydrogen-bond acceptor, improving aqueous solubility, which is particularly vital for Central Nervous System (CNS) drug discovery where blood-brain barrier (BBB) penetration is required[2],[4].

Quantitative Comparison of Saturated Heterocycles

The following table summarizes the key physicochemical parameters that drive the selection of morpholine in lead optimization campaigns.

Physicochemical PropertyPiperidineMorpholinePiperazine
Heterocycle Class Aliphatic amine1,4-Oxazinane1,4-Diazine
pKa (Conjugate Acid) ~11.2~8.4~9.8
LogP (Approximate) 1.50-0.86-1.17
Hydrogen Bond Acceptors 122
Hydrogen Bond Donors 112
% Protonated at pH 7.4 >99.9%~90.9%>99.0%

(Data synthesized from standard medicinal chemistry profiling of saturated heterocycles[3],[2])

Mechanistic Case Study: Morpholine as a Kinase Hinge Binder

Beyond tuning physicochemical properties, morpholine frequently acts as a primary pharmacophore. In the realm of oncology, morpholine derivatives have revolutionized the development of ATP-competitive kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways[5],[6].

The Hinge Region Interaction: The kinase hinge region is a narrow segment connecting the N-terminal and C-terminal lobes of the kinase domain, normally occupied by the adenine ring of ATP. In highly potent PI3K inhibitors like[5], the morpholine ring is perfectly oriented within the ATP-binding pocket. The morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide NH of the hinge valine (Val882 in PI3Kα or Val851 depending on isoform numbering)[5],[6]. Similarly, in mTOR inhibitors, this oxygen establishes a vital hydrogen bond with Val2240,[5].

Pathway Visualization

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Kinase Target) RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Catalyzes AKT AKT Activation PIP3->AKT Recruits mTOR mTOR Complex AKT->mTOR Phosphorylates Proliferation Tumor Proliferation mTOR->Proliferation Promotes Inhibitor Morpholine Derivative (e.g., NVP-BKM120) Inhibitor->PI3K Competitive Inhibition (Hinge Binder)

Fig 1. PI3K/AKT/mTOR signaling pathway modulated by morpholine-based competitive hinge binders.

Experimental Protocols

Protocol A: Synthesis of a Morpholino-Pyrimidine Intermediate via SN​Ar

Nucleophilic Aromatic Substitution ( SN​Ar ) is the most robust method for appending morpholine to electron-deficient heteroaromatics (e.g., pyrimidines, triazines)[5],[7].

Objective: Synthesize 2-chloro-4-morpholinopyrimidine from 2,4-dichloropyrimidine. Self-Validating Control: The reaction relies on the differential reactivity of the C2 and C4 positions. Strict temperature control ensures mono-substitution.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under inert N2​ atmosphere, dissolve 2,4-dichloropyrimidine (1.0 eq, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (20 mL).

    • Causality: DMF is a polar aprotic solvent that stabilizes the anionic Meisenheimer complex transition state, accelerating the SN​Ar reaction.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol) to the solution and cool the flask to 0 °C in an ice bath.

    • Causality: DIPEA acts as a non-nucleophilic proton scavenger. It neutralizes the HCl generated during the reaction, preventing the morpholine from precipitating as an unreactive hydrochloride salt.

  • Morpholine Addition: Add morpholine (1.0 eq, 10 mmol) dropwise over 15 minutes.

    • Causality: The C4 chloride is more electrophilic than the C2 chloride. Adding morpholine slowly at 0 °C ensures high regioselectivity for the C4 position and prevents unwanted di-substitution.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor via TLC (Hexane/EtOAc 7:3).

  • Workup: Quench the reaction with ice water (50 mL). Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine ( 3×20 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography to yield the pure morpholino-pyrimidine intermediate.

Protocol B: In Vitro PI3K Kinase Activity Assay (ADP-Glo™)

To validate the target engagement of a newly synthesized morpholine derivative, an ATP-depletion assay (such as ADP-Glo) is utilized.

Objective: Determine the IC50​ of the morpholine-based inhibitor against PI3Kα. Self-Validating Control: Include a no-enzyme control (background noise) and a known reference inhibitor (e.g., Buparlisib) to validate assay sensitivity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2​ , 0.02% CHAPS, 1 mM EGTA).

  • Inhibitor Dilution: Prepare a 10-point 3-fold serial dilution of the morpholine inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well white microplate using an acoustic liquid handler.

  • Enzyme Incubation: Add 5 µL of recombinant PI3Kα enzyme (diluted in Kinase Buffer) to the wells. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the morpholine derivative to reach equilibrium binding within the kinase hinge region before it has to compete with ATP.

  • Reaction Initiation: Add 5 µL of substrate mix containing PIP2 (10 µM) and ultra-pure ATP.

    • Causality: The ATP concentration must be set precisely at the Km​ value for PI3Kα. If ATP concentrations are artificially high, the competitive morpholine inhibitor will be outcompeted, resulting in a falsely elevated IC50​ .

  • Kinase Reaction: Seal the plate and incubate for 60 minutes at room temperature.

  • Stop & Deplete: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Causality: This reagent completely halts the kinase activity and degrades all unconsumed ATP. This critical step ensures that any subsequent signal is exclusively derived from the ADP generated by the kinase, eliminating background noise.

  • Detection: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Causality: This reagent converts the generated ADP back into ATP, which is immediately utilized by a coupled luciferase/luciferin reaction to produce light.

  • Readout: Measure luminescence using a microplate reader. Plot the log(inhibitor concentration) vs. normalized luminescence to calculate the IC50​ using non-linear regression.

Sources

Application

Purification of ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride by Recrystallization: A Method Development Guide and Protocol

An Application Note from the Senior Applications Scientist, Pharmaceutical Process Chemistry Abstract ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride is a chiral morpholine derivative that serves as a critical bui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Senior Applications Scientist, Pharmaceutical Process Chemistry

Abstract

((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride is a chiral morpholine derivative that serves as a critical building block in the synthesis of various pharmaceutical agents. The stereochemical and chemical purity of such intermediates is paramount, as impurities can carry through to the final Active Pharmaceutical Ingredient (API), impacting its safety, efficacy, and regulatory approval.[1] This application note provides a comprehensive guide to developing a robust recrystallization protocol for the purification of this compound. We delve into the theoretical principles of crystallization, solvent selection strategies tailored to polar hydrochloride salts, and provide detailed, step-by-step experimental protocols. Furthermore, we outline essential analytical methods for purity verification, ensuring the final product meets the stringent quality requirements of drug development.

The Science of Recrystallization: A First-Principles Approach

Recrystallization is a powerful purification technique for crystalline solids that leverages the differential solubility of a compound and its impurities in a solvent at varying temperatures.[2] The fundamental goal is to dissolve the impure solid in a minimum volume of a hot, boiling solvent to create a saturated solution.[3] As this solution slowly cools, the solubility of the desired compound decreases, leading to its crystallization out of the solution in a purer form. The impurities, ideally, either remain dissolved in the cold solvent (the "mother liquor") or are removed beforehand via hot filtration if they are insoluble in the hot solvent.[4]

The Critical Role of Solvent Selection

The success of any recrystallization procedure hinges on the appropriate choice of solvent.[5] An ideal solvent should exhibit the following characteristics:

  • High Solvating Power at High Temperatures: The compound of interest should be highly soluble in the boiling solvent.[4]

  • Low Solvating Power at Low Temperatures: The compound should be poorly soluble in the same solvent when cold to maximize recovery.[4]

  • Favorable Impurity Solubility Profile: Impurities should be either highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (removable by hot filtration).[6]

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.[6]

  • Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out," where the solid melts in the hot solvent instead of dissolving.[7]

For polar compounds like amine hydrochlorides, the adage "like dissolves like" is a valuable starting point.[5] Polar solvents are generally required. However, many hydrochloride salts are highly soluble even in cold polar solvents like methanol or water, which would lead to poor recovery.[8] Therefore, a more nuanced approach, often involving mixed-solvent systems, is necessary.

Single-Solvent vs. Mixed-Solvent Systems

A single-solvent recrystallization is the most straightforward method and should be the first approach considered.[9] However, when no single solvent meets all the ideal criteria, a mixed-solvent system (also known as a two-solvent system) is employed.[10] This technique uses two miscible solvents: one in which the compound is very soluble (the "good" or "soluble" solvent) and another in which it is poorly soluble (the "poor" or "anti-solvent").[9]

The typical procedure involves dissolving the compound in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until persistent cloudiness (the point of saturation) is observed.[10] A few drops of the "good" solvent are then added to redissolve the precipitate and ensure the solution is saturated at the boiling point before it is allowed to cool.[10]

Pre-Experimental Considerations for ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride

Physicochemical Profile and Solvent Strategy

((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride is a salt, making it a highly polar and ionic compound. The presence of the hydroxyl (-OH) and protonated amine (NH2+) groups further enhances its polarity and capacity for hydrogen bonding. This profile dictates that polar solvents will be required for dissolution.

Given its high polarity, it is probable that the compound will be excessively soluble in highly polar protic solvents like water and methanol, even at room temperature, making them unsuitable as single solvents for recrystallization.[8] Alcohols with slightly lower polarity, such as ethanol and isopropanol (2-propanol), are often excellent starting points for the recrystallization of hydrochloride salts.[8] A mixed-solvent system using a polar alcohol as the "good" solvent and a less polar ether (like MTBE) or ester (like ethyl acetate) as the anti-solvent is a highly effective strategy for this class of compounds.

Table 1: Solvent Screening Rationale for ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride
SolventPolarity IndexBoiling Point (°C)Expected Solubility Behavior & Rationale
Water10.2100Likely too soluble. High polarity will dissolve the salt readily, leading to poor recovery. May be useful as a co-solvent.[9]
Methanol6.665Likely too soluble. Excellent "good" solvent for a mixed-solvent system.[5]
Ethanol5.278Good candidate. May work as a single solvent or as a "good" solvent in a mixed system.[8][9]
Isopropanol (IPA)4.382Excellent candidate. Often a preferred single solvent for hydrochloride salts due to balanced polarity.[8]
Acetone5.156Potential "good" solvent. Its low boiling point can make it difficult to work with.[9]
Ethyl Acetate4.377Excellent anti-solvent. Miscible with alcohols and has low solvating power for salts.[8]
Heptane/Hexane0.098/69Excellent anti-solvent. Very non-polar, but miscibility with polar alcohols can be limited.[4]

Detailed Experimental Protocol

Materials and Equipment
  • Crude ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride

  • Candidate solvents (e.g., Isopropanol, Methanol, Ethyl Acetate)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirring capability

  • Condenser

  • Buchner funnel and filter flask

  • Vacuum source

  • Filter paper

  • Spatula and glass stirring rod

  • Ice bath

Safety Precautions
  • Conduct all operations within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • The target compound and its analogues are classified as skin and eye irritants.[11] Avoid inhalation of dust and direct contact with skin and eyes.

  • Use caution when heating flammable organic solvents. Ensure no open flames are present and use appropriate heating equipment (e.g., a heating mantle or steam bath).

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis Start Start with Crude Compound SelectSolvent Select Solvent System (Single or Mixed) Start->SelectSolvent Dissolve Dissolve in Minimum Hot Solvent SelectSolvent->Dissolve HotFilter Hot Gravity Filtration? Dissolve->HotFilter PerformFilter Perform Hot Filtration (Removes Insoluble Impurities) HotFilter->PerformFilter Yes Cool Slowly Cool Solution to Induce Crystallization HotFilter->Cool No PerformFilter->Cool IceBath Chill in Ice Bath to Maximize Yield Cool->IceBath VacuumFilter Collect Crystals via Vacuum Filtration IceBath->VacuumFilter Wash Wash Crystals with Ice-Cold Solvent VacuumFilter->Wash Dry Dry Crystals under Vacuum Wash->Dry Analyze Purity & Yield Analysis (HPLC, MP, etc.) Dry->Analyze PureProduct Pure Product Analyze->PureProduct

Caption: General workflow for the recrystallization of a solid compound.

Protocol 1: Single-Solvent Recrystallization from Isopropanol (IPA)

This protocol is the preferred starting point due to its simplicity.

  • Preparation: Place 10.0 g of the crude compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolution: Add approximately 50 mL of isopropanol to the flask. Place a condenser on the flask and heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue to add isopropanol in small portions (2-5 mL) to the boiling mixture until all the solid has just dissolved. It is crucial to add the minimum amount of hot solvent required to avoid reducing the final yield.[9]

  • Hot Filtration (if necessary): If any insoluble impurities (e.g., dust, particulates) are visible in the hot solution, perform a hot gravity filtration. To do this, pre-heat a second flask and a funnel. Quickly filter the hot solution through a fluted filter paper into the clean, pre-heated flask.[12]

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7]

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[13]

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount (2 x 10 mL) of ice-cold isopropanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization from Methanol/Ethyl Acetate

Use this protocol if the compound is too soluble in hot isopropanol or if a single-solvent system fails to yield pure crystals.

  • Preparation: Place 10.0 g of the crude compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.

  • Dissolution: Heat methanol to boiling. Add the minimum amount of hot methanol to the flask with stirring to completely dissolve the crude solid.

  • Induce Saturation: While keeping the methanol solution hot and stirring, add ethyl acetate dropwise until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated.[10]

  • Clarification: Add 1-2 drops of hot methanol to the cloudy mixture to just redissolve the precipitate, resulting in a clear, saturated solution at the boiling point.

  • Crystallization, Collection, and Drying: Follow steps 5 through 9 from the Single-Solvent Protocol above. For the washing step (Step 8), use an ice-cold mixture of methanol and ethyl acetate (in approximately the same ratio as the final recrystallization mixture) instead of pure IPA.[2]

Post-Purification Analysis and Quality Control

Verifying the purity of the recrystallized material is a non-negotiable step in drug development.[14] A robust analytical system provides the data necessary to validate the purification process.[1]

Table 2: Typical Purity Profile Before and After Recrystallization
ParameterCrude Sample (Typical)Purified Sample (Target)Analytical Method
Purity 95-98%> 99.5%High-Performance Liquid Chromatography (HPLC)[15]
Appearance Off-white to tan solidWhite crystalline solidVisual Inspection
Melting Point Broad range (e.g., 145-150 °C)Sharp range (e.g., 152-154 °C)Melting Point Apparatus
Individual Impurity Up to 0.5%< 0.1%HPLC[15]
Residual Solvent Varies< 5000 ppm (IPA/Methanol)Gas Chromatography (GC)[16]

Troubleshooting Common Recrystallization Issues

Table 3: Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is below the solvent's boiling point. / The solution is supersaturated.Lower the boiling temperature by using a different solvent with a lower boiling point. / Add more hot solvent to the mixture to reduce saturation.[6]
No Crystals Form on Cooling Too much solvent was used. / The compound is very soluble even in the cold solvent.Boil off some of the solvent to re-saturate the solution and cool again. / For a mixed-solvent system, add more anti-solvent. / Try scratching the inside of the flask with a glass rod to induce nucleation. / Add a seed crystal.
Low Recovery/Yield Too much solvent was used. / The crystals were washed with solvent that was not ice-cold. / Premature crystallization during hot filtration.Concentrate the mother liquor and cool again to obtain a second crop of crystals. / Ensure washing solvent is thoroughly chilled. / Use an excess of hot solvent during filtration and boil it off before cooling.[10]
Colored Product Colored impurities are co-precipitating with the product.Before cooling, add a small amount of activated charcoal to the hot solution and perform a hot gravity filtration to remove the charcoal and adsorbed impurities.[12]

Conclusion

The purification of ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride via recrystallization is a highly effective method for achieving the purity required for pharmaceutical applications. A systematic approach, beginning with solvent screening based on the compound's polar, salt-like nature, is key to success. While a single-solvent system using isopropanol is an ideal starting point, a mixed-solvent system such as methanol/ethyl acetate provides a robust alternative for this class of compounds. Rigorous in-process control and post-purification analysis by HPLC are essential to validate the process and ensure the final product's quality.

References

  • University of California, Los Angeles. 4. Crystallization.
  • Silberberg, J. Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.
  • Tianming Pharmaceuticals. Analytical Method Development for Intermediate Purity & Impurities.
  • University of Toronto. Experiment 2: Recrystallization.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. Recrystallization. Introduction to Organic Laboratory Techniques: A Small Scale Approach.
  • University of York. Solvent Choice - Chemistry Teaching Labs.
  • IGNOU. Recrystallization.
  • PubChem. Compound Summary for CID 42614246, ((3R)-morpholin-3-yl)methanol hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Agilent Technologies. Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS.
  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals.
  • University of Rochester. Recrystallization I.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • University of Colorado Boulder. Recrystallization.
  • ResearchGate. Purification of organic hydrochloride salt?. Available at: [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide.
  • Wellesley College. Recrystallization.
  • NextSDS. (3-methylmorpholin-3-yl)methanol hydrochloride — Chemical Substance Information.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of ((2R,3R)-2-Methylmorpholin-3-yl)methanol Hydrochloride

Welcome to the technical support center for the synthesis of ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this chiral morpholine derivative.

The synthesis of stereochemically pure morpholines is a critical task in medicinal chemistry, as these scaffolds are present in numerous biologically active compounds.[1] The specific stereoisomer, ((2R,3R)-2-Methylmorpholin-3-yl)methanol, presents unique challenges related to controlling the relative and absolute stereochemistry of the two contiguous chiral centers. This guide will walk you through potential pitfalls and offer scientifically grounded solutions.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues that may arise during the synthesis of ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low Diastereoselectivity (Formation of Unwanted Stereoisomers)

Symptom: Your reaction yields a mixture of diastereomers, primarily the cis and trans isomers, leading to difficult purification and reduced yield of the desired (2R,3R) product.

Root Cause Analysis: The formation of the morpholine ring often involves a cyclization step where the stereochemistry at C2 and C3 is established. The choice of synthetic route and reaction conditions significantly impacts the diastereoselectivity. For instance, in syntheses involving the cyclization of an amino alcohol derivative, the transition state geometry dictates the final stereochemical outcome.

Solutions:

  • Route Selection: Several stereoselective strategies have been developed for the synthesis of 2,3-disubstituted morpholines.[2][3][4] Consider employing a route that has demonstrated high diastereoselectivity for the trans product. For example, a palladium-catalyzed carboamination can provide good stereocontrol.[5]

  • Reagent Control: The nature of the reagents used in the cyclization can influence the stereochemical outcome. For instance, in some ring-closing reactions, the choice of base or catalyst can favor the formation of one diastereomer over another.

  • Protecting Group Strategy: The size and nature of the protecting group on the nitrogen atom can influence the conformational bias of the acyclic precursor, thereby affecting the facial selectivity of the ring-closing step. Experiment with different N-protecting groups (e.g., Boc, Cbz, or a bulky arylsulfonyl group) to enhance diastereoselectivity.

Problem 2: Poor Enantioselectivity or Racemization

Symptom: The final product exhibits low enantiomeric excess (% ee), indicating a loss of stereochemical integrity during the synthesis.

Root Cause Analysis: Racemization can occur at various stages, particularly if any step involves the formation of a planar intermediate (e.g., an enolate or imine) at one of the chiral centers. Harsh reaction conditions, such as high temperatures or strongly acidic or basic environments, can also contribute to epimerization.

Solutions:

  • Chiral Starting Materials: Begin with enantiomerically pure starting materials. For instance, starting from a chiral amino acid or a product of asymmetric epoxidation can set the stereochemistry early in the synthesis.[6]

  • Mild Reaction Conditions: Employ mild reaction conditions wherever possible to avoid epimerization of stereocenters. This includes using non-nucleophilic bases and maintaining low reaction temperatures.

  • Chiral Resolution: If a racemic or diastereomeric mixture is unavoidable, chiral resolution can be employed to separate the desired enantiomer.[7] This can be achieved through:

    • Diastereomeric Salt Formation: Reacting the morpholine free base with a chiral acid (e.g., tartaric acid derivatives) to form diastereomeric salts that can be separated by crystallization.[6]

    • Chiral Chromatography: Using a chiral stationary phase in HPLC or SFC to separate the enantiomers.[8]

Problem 3: Low Yield and Byproduct Formation

Symptom: The overall yield of the synthesis is low, and significant amounts of side products are observed, complicating purification.

Root Cause Analysis: Side reactions are a common issue in multi-step syntheses. In morpholine synthesis, potential side reactions include over-alkylation, elimination, and the formation of oligomeric byproducts.[9] In palladium-catalyzed reactions, competing pathways like Heck arylation can reduce the yield of the desired carboamination product.[10]

Solutions:

  • Optimization of Reaction Conditions: Systematically optimize reaction parameters such as temperature, reaction time, solvent, and catalyst loading. A design of experiments (DoE) approach can be valuable in identifying the optimal conditions.

  • Protecting Group Manipulation: Ensure that the protecting groups used are stable to the reaction conditions of subsequent steps but can be removed efficiently without affecting the rest of the molecule.[11]

  • Purification Techniques: Employ appropriate purification methods at each step to remove byproducts and unreacted starting materials. This may include flash chromatography, crystallization, or distillation.

Problem 4: Difficulty with the Final Hydrochloride Salt Formation and Purification

Symptom: The isolated hydrochloride salt is impure, oily, or difficult to crystallize.

Root Cause Analysis: Morpholine and its derivatives are often hygroscopic, and the presence of water can interfere with salt formation and crystallization.[12] The free base may also be an oil, making its handling and purification challenging before salt formation.

Solutions:

  • Anhydrous Conditions: Ensure that all solvents and reagents used for the salt formation are anhydrous. The free base should be thoroughly dried before reacting with HCl.

  • Choice of HCl Source: Use a solution of HCl in a dry organic solvent (e.g., diethyl ether, dioxane, or isopropanol) rather than aqueous HCl. Gaseous HCl can also be bubbled through a solution of the free base.

  • Crystallization Solvent: Screen different solvent systems to find one that promotes the crystallization of the hydrochloride salt. A mixture of a polar solvent (like ethanol or methanol) and a non-polar co-solvent (like diethyl ether or hexane) is often effective.

  • Purification of the Free Base: If the free base is an oil, consider purifying it by column chromatography before attempting salt formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing enantiopure 2,3-disubstituted morpholines?

A1: Several effective strategies exist. One common approach is to start from a chiral precursor, such as an enantiopure amino alcohol, which already contains one of the desired stereocenters.[10] Another powerful method is the use of asymmetric catalysis, such as the Sharpless asymmetric epoxidation, to introduce the desired stereochemistry.[6] Additionally, methods involving the diastereoselective cyclization of acyclic precursors have been developed.[2]

Q2: How can I confirm the absolute and relative stereochemistry of my final product?

A2: A combination of analytical techniques is typically required:

  • NMR Spectroscopy: 1H NMR coupling constants and Nuclear Overhauser Effect (NOE) experiments can help determine the relative stereochemistry (cis or trans) of the substituents on the morpholine ring.

  • X-ray Crystallography: If a suitable single crystal of the final product or a derivative can be obtained, X-ray crystallography provides unambiguous determination of both the relative and absolute stereochemistry.

  • Chiral HPLC/SFC: Comparison of the retention time of your product with that of an authentic, commercially available standard of known stereochemistry on a chiral column can confirm the absolute configuration.

  • Optical Rotation: Measuring the specific rotation of your product and comparing it to literature values for the known enantiomer can provide supporting evidence for the absolute stereochemistry.

Q3: My N-deprotection step is causing side reactions. What are some alternative methods?

A3: The choice of deprotection method is highly dependent on the specific N-protecting group and the overall functionality of your molecule.

  • For Boc groups: Trifluoroacetic acid (TFA) in dichloromethane is standard. If this is too harsh, milder acidic conditions such as HCl in an organic solvent can be used.

  • For Cbz groups: Catalytic hydrogenation (e.g., H2, Pd/C) is a common and clean method, provided no other functional groups in the molecule are sensitive to reduction.

  • For Benzyl groups: Similar to Cbz, catalytic hydrogenation is effective. Alternatively, strong acid treatment can sometimes be used.

  • For PMB (p-methoxybenzyl) groups: Oxidative cleavage with ceric ammonium nitrate (CAN) or DDQ is a standard procedure.

Q4: I am having trouble with the final purification of the hydrochloride salt. Are there any tips for crystallization?

A4: Crystallization can often be challenging. Here are some techniques to try:

  • Solvent/Anti-Solvent Method: Dissolve your crude salt in a minimal amount of a good solvent (e.g., methanol, ethanol) and then slowly add an "anti-solvent" in which the salt is insoluble (e.g., diethyl ether, hexane, ethyl acetate) until turbidity is observed. Allow the solution to stand, ideally at a lower temperature, to induce crystallization.

  • Vapor Diffusion: Place a solution of your compound in a small, open vial inside a larger, sealed chamber containing a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, gradually decreasing the solubility and promoting crystal growth.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites and initiate crystallization.

  • Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.

Experimental Protocols & Visualizations

Protocol: Diastereomeric Salt Resolution

This protocol provides a general procedure for the chiral resolution of a racemic morpholine derivative using a chiral acid.

  • Dissolution: Dissolve the racemic free base of the morpholine derivative in a suitable solvent (e.g., ethanol, methanol, or isopropanol).

  • Addition of Resolving Agent: Add a solution of a half-molar equivalent of the chiral resolving agent (e.g., (+)-dibenzoyl-D-tartaric acid or (-)-dibenzoyl-L-tartaric acid) in the same solvent to the morpholine solution.

  • Crystallization: Allow the mixture to stand at room temperature or in a refrigerator. The less soluble diastereomeric salt should precipitate out.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Enantiomeric Purity Analysis: Analyze the enantiomeric purity of the crystallized salt by converting a small sample back to the free base and analyzing it by chiral HPLC or SFC.

  • Recrystallization (if necessary): If the enantiomeric purity is not satisfactory, recrystallize the salt from a suitable solvent to improve it.

  • Liberation of the Free Base: Treat the diastereomerically pure salt with a base (e.g., aqueous NaOH or NaHCO3) to liberate the enantiomerically pure free base.

  • Extraction: Extract the free base into an organic solvent, dry the organic layer, and concentrate it to obtain the desired enantiomer.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common issues in the synthesis of ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride.

Synthetic Logic Diagram

Synthetic_Logic cluster_start Starting Materials cluster_intermediate Key Intermediate Formation cluster_cyclization Ring Formation (Diastereocontrol) cluster_final Final Product Generation Chiral_Amino_Alcohol Chiral Amino Alcohol (e.g., (R)-Alaninol derivative) Acyclic_Precursor Acyclic Amino Alcohol Precursor with N-Protection Chiral_Amino_Alcohol->Acyclic_Precursor Chiral_Epoxide Chiral Epoxide (Asymmetric Epoxidation) Chiral_Epoxide->Acyclic_Precursor Cyclization Intramolecular Cyclization (e.g., Pd-catalyzed carboamination, base-mediated ring closure) Acyclic_Precursor->Cyclization Acyclic_Precursor->Cyclization  Critical for  Diastereoselectivity Deprotection N-Deprotection Cyclization->Deprotection Cyclization->Deprotection  Potential for  Racemization Salt_Formation Hydrochloride Salt Formation Deprotection->Salt_Formation Final_Product ((2R,3R)-2-Methylmorpholin-3-yl)methanol Hydrochloride Salt_Formation->Final_Product

Caption: A generalized synthetic logic for preparing the target compound, highlighting critical stages.

References

  • New Strategy for the Synthesis of Substituted Morpholines. (n.d.). OA Monitor Ireland.
  • side reactions and byproduct formation in morpholine synthesis. (n.d.). Benchchem.
  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (2025). Journal of the American Chemical Society.
  • Optimizing reaction conditions for the synthesis of morpholine derivatives. (n.d.). Benchchem.
  • Stereoselective Synthesis of Orthogonally Protected 2,3-Disubstituted Morpholines. (2021). Evotec.
  • Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives. (2012). The Journal of Organic Chemistry.
  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012). Organic Letters.
  • New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. (n.d.). SciSpace.
  • Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. (n.d.). Chemical Communications (RSC Publishing).
  • A New Strategy for the Synthesis of Substituted Morpholines. (n.d.). PMC - NIH.
  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (n.d.). PMC.
  • Morpholine - Processing. (2001). USDA.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024). ACS Omega.
  • Method for synthesis of morpholine oligomers. (n.d.). Google Patents.
  • MORPHOLINE. (n.d.).
  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (2021).
  • Chiral resolution. (n.d.). Wikipedia.
  • Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. (n.d.). PMC.
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (n.d.). PMC.
  • (3-methylmorpholin-3-yl)methanol hydrochloride — Chemical Substance Information. (n.d.).
  • (R)-3-Methylmorpholine hydrochloride synthesis. (n.d.). ChemicalBook.
  • ((2S,3S)-2-methylmorpholin-3-yl)methanol hydrochloride. (n.d.).
  • Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate.
  • Synthesis of Biologically Important Chiral Morpholine Derivatives. (n.d.).
  • Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. (2018). MDPI.
  • Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures. (n.d.). Chemical Communications (RSC Publishing).
  • β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. (n.d.). Organic Syntheses Procedure.
  • What is the alternate process for preparing ester hydrochloride? (2012). ResearchGate.
  • Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. (n.d.).
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). Journal of Medicinal Chemistry.
  • Process for purifying menthol. (n.d.). Google Patents.
  • Technical note: Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (cis- and trans-β-isoprene epoxydiol). (2023). Copernicus ACP.
  • Official Monographs. (n.d.). PMDA.

Sources

Optimization

How to improve the yield of "((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride" synthesis

Technical Support Center: Synthesis of ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride, a key chiral building block. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride?

A1: A prevalent strategy involves the stereoselective synthesis starting from a chiral precursor. While multiple routes exist for morpholine derivatives, a common approach for this specific diastereomer involves the cyclization of a chiral amino alcohol. A representative, though not exhaustive, pathway could start from a protected (2R,3R)-2-amino-3,4-dihydroxybutane derivative. The key steps generally include:

  • Protection of functional groups: Ensuring that only the desired amine and hydroxyl groups react.

  • Cyclization: Often achieved by reacting the amino alcohol with a two-carbon electrophile (e.g., a haloethanol derivative) under basic conditions to form the morpholine ring.

  • Deprotection and functional group manipulation: To reveal the final structure.

  • Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

The choice of protecting groups and cyclization strategy is critical for achieving high diastereoselectivity and yield.

Q2: Why is the stereochemistry at C2 and C3 important, and how is it controlled?

A2: The (2R,3R) stereochemistry is crucial for the biological activity of many pharmaceutical compounds containing this morpholine scaffold. Control of this stereochemistry is typically established early in the synthesis by using a chiral starting material. For instance, a Sharpless asymmetric epoxidation can be employed to set the stereocenters in a precursor molecule. Maintaining this stereochemistry throughout the synthetic sequence is paramount, as epimerization can lead to a mixture of diastereomers that are often difficult to separate, thus reducing the yield of the desired product.

Q3: What are the most common side reactions that lower the yield?

A3: Several side reactions can impact the overall yield:

  • Epimerization: As mentioned, loss of stereochemical integrity at either the C2 or C3 position can occur, especially under harsh basic or acidic conditions.

  • Over-alkylation: If the morpholine nitrogen is not appropriately protected, it can react further with electrophiles in the reaction mixture.

  • Incomplete cyclization: This can be due to steric hindrance, inappropriate reaction conditions (temperature, solvent), or a poor choice of base.

  • Formation of byproducts from protecting groups: The cleavage of protecting groups can sometimes lead to side reactions if the conditions are not optimized.

Q4: How can I purify the final product effectively?

A4: Purification of ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride often involves the following steps:

  • Extraction: After the reaction is complete, an aqueous workup is typically performed to remove inorganic salts and water-soluble impurities.

  • Crystallization: The hydrochloride salt is often a crystalline solid. Recrystallization from a suitable solvent system (e.g., ethanol/ether, isopropanol/hexane) is a highly effective method for purification.

  • Chromatography: If crystallization is not sufficient to remove all impurities, column chromatography on silica gel may be necessary. It is often more practical to purify the free base before converting it to the hydrochloride salt.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Overall Yield - Incomplete reaction at one or more steps.- Suboptimal reaction conditions (temperature, concentration, stoichiometry).- Degradation of intermediates or product.- Mechanical losses during workup and purification.- Monitor reaction progress by TLC or LC-MS to ensure completion.- Systematically optimize reaction parameters using a Design of Experiments (DoE) approach.- Use milder reaction conditions where possible.- Handle intermediates with care, and minimize transfers.
Formation of Diastereomers - Epimerization at C2 or C3 due to harsh basic or acidic conditions.- Non-stereoselective reagents or catalysts.- Use milder bases (e.g., K2CO3 instead of NaH) or acids.- Ensure the use of high-quality chiral starting materials and reagents.- Verify the stereochemical purity of intermediates at key stages.
Difficult Product Isolation - Product is an oil or does not crystallize easily.- Presence of impurities that inhibit crystallization.- If the free base is an oil, convert it to the hydrochloride salt, which is more likely to be a crystalline solid.- Try different solvent systems for crystallization.- Purify the crude material by column chromatography before attempting crystallization.
Incomplete Cyclization to form the Morpholine Ring - Steric hindrance from bulky protecting groups.- Insufficiently strong base to deprotonate the amine or alcohol.- Low reaction temperature leading to slow reaction rates.- Choose smaller, yet effective, protecting groups.- Screen a variety of bases (e.g., NaH, K2CO3, Cs2CO3) and solvents.- Gradually increase the reaction temperature while monitoring for side product formation.

Experimental Workflow & Visualization

A generalized workflow for troubleshooting yield issues is presented below.

Troubleshooting_Workflow cluster_analysis Analysis of Reaction Monitoring cluster_solutions Potential Solutions start Low Yield Observed check_sm Verify Starting Material Purity & Stereochemistry start->check_sm check_conditions Review Reaction Conditions (Temp, Solvent, Stoichiometry) start->check_conditions monitor_rxn Monitor Reaction by TLC/LC-MS check_conditions->monitor_rxn workup_issues Analyze Workup & Purification Steps monitor_rxn->workup_issues incomplete_rxn Incomplete Reaction monitor_rxn->incomplete_rxn If starting material remains side_products Significant Side Products monitor_rxn->side_products If new spots/peaks appear no_product No Product Formation monitor_rxn->no_product If only starting material is present optimize_purification Optimize Purification Method workup_issues->optimize_purification optimize_time_temp Increase Reaction Time or Temperature incomplete_rxn->optimize_time_temp change_reagents Change Reagents (e.g., Base, Solvent) side_products->change_reagents end_goal Improved Yield optimize_time_temp->end_goal change_reagents->end_goal optimize_purification->end_goal

Caption: Troubleshooting workflow for low yield.

A plausible synthetic pathway often involves the formation of the morpholine ring from a chiral amino alcohol. The diagram below illustrates a conceptual cyclization step.

Reaction_Pathway cluster_byproducts Potential Side Reactions start Chiral Amino Alcohol (Protected) reagents + Electrophilic Cyclizing Agent (e.g., 2-bromoethanol) + Base (e.g., K2CO3) start->reagents intermediate Intermediate (N-alkylation) reagents->intermediate product Protected Morpholine Derivative intermediate->product Intramolecular SN2 Cyclization epimerization Epimerization (loss of stereochemistry) intermediate->epimerization deprotection Deprotection product->deprotection over_alkylation Over-alkylation product->over_alkylation final_product ((2R,3R)-2-Methylmorpholin-3-yl)methanol deprotection->final_product hcl_salt + HCl final_product->hcl_salt final_salt Final Hydrochloride Salt hcl_salt->final_salt

Caption: Conceptual synthetic pathway for morpholine formation.

References

  • Synthesis and SAR of morpholine and its derivatives: A review update. This review provides a general background on the importance and synthesis of morpholine-containing compounds in medicinal chemistry. Available at: [Link]

  • Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. This article details a specific enantioselective synthesis of a morpholine derivative, highlighting the use of Sharpless asymmetric epoxidation to establish stereocenters. Available at: [Link]

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. This paper describes various synthetic routes starting from chiral amino alcohols to produce a range of chiral building blocks, including morpholinones. Available at: [Link]

  • Morpholines. Synthesis and Biological Activity. This review covers various methods for the synthesis of morpholines, providing a broad overview of different chemical strategies. Available at: [Link]

  • Optimization of enzyme cascades for chiral amino alcohol synthesis in aid of host cell integration using a statistical experimental design approach. While focused on biocatalysis, this article discusses the importance and synthesis of chiral amino alcohols, which are key precursors. Available at: [Link]

Troubleshooting

Optimizing reaction conditions for chiral morpholine synthesis

Welcome to the Chiral Morpholine Synthesis Support Center . As a Senior Application Scientist, I have designed this portal to bridge the gap between theoretical methodology and benchtop reality.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chiral Morpholine Synthesis Support Center . As a Senior Application Scientist, I have designed this portal to bridge the gap between theoretical methodology and benchtop reality. Chiral morpholines are privileged scaffolds in drug development due to their ability to enhance metabolic stability and blood-brain barrier permeability. However, their enantioselective synthesis is notoriously sensitive to subtle thermodynamic and steric variables.

This guide abandons rigid templates in favor of a diagnostic, causality-driven approach. Every protocol and troubleshooting step detailed below functions as a self-validating system: by isolating variables such as ligand bite angle, temperature, or steric bulk, you can systematically identify and resolve the root causes of experimental failure.

I. Experimental Workflow & Strategic Overview

Before diving into specific troubleshooting, it is critical to map your synthetic strategy. The workflow below illustrates the critical decision nodes in developing an optimized, scalable synthesis for chiral morpholines.

Workflow Start Substrate Selection (Dehydromorpholines / Alkenols) CatScreen Catalyst & Ligand Screening (Rh-SKP / Cu-Box / Organocatalysts) Start->CatScreen Opt Condition Optimization (Temp, Pressure, Solvent) CatScreen->Opt Scale Gram-Scale Synthesis & Purification Opt->Scale Eval ee% Determination (Chiral HPLC) Scale->Eval

Experimental workflow for chiral morpholine synthesis and evaluation.

To facilitate catalyst selection, the following table summarizes the operational parameters and performance metrics of the most robust catalytic systems currently employed in the field.

Table 1: Quantitative Performance Comparison of Chiral Morpholine Synthesis Strategies

Catalytic SystemTarget ScaffoldKey Reagents / ConditionsYield RangeEnantiomeric Excess (ee)
Rh-Bisphosphine (SKP) [1]2-Substituted Morpholines[Rh(cod)2]SbF6, H2 (30-50 atm), DCM, RT>99% (Quantitative)Up to 99%
Organocatalytic Cyclization [2]N-protected MorpholinesKOtBu, CH3CN, -20 °C65–74%80–98%
Cu-Hydroalkoxylation [3]2-MethylmorpholinesCu-catalyst, (S,S)-t-Bu-Box or i-Pr-BoxModerate to HighUp to 90%+

II. Troubleshooting & FAQs (Causality-Driven Diagnostics)

Q1: Why is my enantiomeric excess (ee) plateauing below 80% during the asymmetric hydrogenation of dehydromorpholines? A1: This is almost always a failure of the chiral pocket's rigidity. In transition-metal catalyzed asymmetric hydrogenation, the enantioselectivity is governed by the spatial arrangement of the ligand around the metal center. If you are using standard bisphosphine ligands, the conformational flexibility allows for non-selective hydride transfer. Resolution: Switch to a bisphosphine ligand with a large bite angle , such as the Shi-kine-phos (SKP) ligand[4]. The large bite angle tightly restricts the geometry of the Rh-complex, forcing the substrate to coordinate in a single, highly favored orientation. Furthermore, ensure your substrate features a directing group; for example, an N-Cbz group provides superior enantioselectivity compared to an N-Ts group, which often fails to yield any product due to poor coordination[1].

Q2: I am scaling up my Rh-catalyzed hydrogenation. Can I drop the hydrogen pressure to 10 atm for safety without ruining the reaction? A2: Yes, but you must compensate thermodynamically. Decreasing the hydrogen pressure reduces the overall reactivity because the turnover-limiting step relies on the oxidative addition of H2. If you drop the pressure from 50 atm to 10 atm, your conversion will plummet[1]. Resolution: To maintain a self-validating system, if you decrease pressure (e.g., to 30 atm), you must proportionally increase the reaction time (e.g., from 12 hours to 24 hours). This adjustment restores quantitative conversion while maintaining identical enantioselectivity[1]. Similarly, if you decrease the catalyst loading from 1 mol% to 0.2 mol%, you must increase both reaction time and temperature to drive the catalytic cycle[4].

Q3: How do I optimize the organocatalytic cyclization of 2-chloro alcohols to form N-protected morpholines without losing stereochemical fidelity? A3: Stereochemical erosion in this pathway is typically caused by background racemic cyclization or epimerization of the intermediate prior to ring closure. Resolution: The causality here is temperature-dependent base activation. Employing KOtBu in CH3CN at exactly −20 °C provides the optimal balance[2]. The strong base initiates the intramolecular displacement of the primary leaving group, while the sub-zero temperature entirely suppresses the background racemic pathways, yielding products with 80–98% ee[2].

Q4: My copper-catalyzed enantioselective hydroalkoxylation is yielding poor enantioselectivity for 1,1-disubstituted alkenes. How can I resolve this? A4: You are encountering a steric mismatch between your substrate and your chiral ligand. While the (S,S)-t-Bu-Box ligand is excellent for terminal alkenes, its extreme steric bulk actively interferes with the coordination of bulkier 1,1-disubstituted or (E)-1,2-disubstituted alkenes[3]. Resolution: Downgrade the steric bulk of the ligand to match the substrate. Switching from (S,S)-t-Bu-Box to the slightly less encumbered (S,S)-i-Pr-Box ligand relieves the steric clash during the enantioselective oxycupration step, significantly improving the ee for disubstituted systems[3].

Troubleshooting Issue Issue: Low Enantiomeric Excess (<80%) CheckLigand Evaluate Ligand Sterics (Bite Angle / Steric Bulk) Issue->CheckLigand CheckTemp Evaluate Temperature (Background Racemization) Issue->CheckTemp ActionLigand Match Substrate Sterics (e.g., SKP or i-Pr-Box) CheckLigand->ActionLigand ActionTemp Lower Temp to -20°C (Suppress epimerization) CheckTemp->ActionTemp

Troubleshooting logic tree for resolving low enantiomeric excess in catalytic synthesis.

III. Standardized Experimental Protocol

The following methodology details the highly efficient asymmetric hydrogenation of 2-substituted dehydromorpholines. This protocol is designed to be self-validating; conversions are strictly tied to the interplay of catalyst loading, pressure, and time.

Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [1]

Mechanistic Rationale: The reaction relies on a bisphosphine-rhodium catalyst bearing a large bite angle to enforce a rigid chiral environment. The hydrogenation exclusively targets the C=C bond of the enamide stage, as confirmed by deuterium-labeling experiments[5].

Step 1: Catalyst & Substrate Preparation (Glovebox Required)

  • Transfer a high-pressure autoclave into an argon-filled glovebox to prevent catalyst oxidation.

  • Charge the autoclave with the 2-substituted dehydromorpholine substrate (0.2 mmol)[1]. Note: Ensure the substrate bears an N-Cbz protecting group for optimal coordination.

  • Add the rhodium precatalyst [Rh(cod)2]SbF6 (1 mol%) and the chiral SKP ligand (1.05 mol%)[1]. The slight excess of ligand ensures complete formation of the active catalytic complex.

Step 2: Solvent Addition & System Purging

  • Dissolve the mixture in 2.0 mL of anhydrous Dichloromethane (DCM)[1].

  • Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen gas line.

  • Purge the system by pressurizing with H2 to 10 atm and carefully venting. Repeat this purging cycle three times to remove all residual argon.

Step 3: Hydrogenation

  • Pressurize the autoclave to the optimized hydrogen pressure of 30 atm [1].

  • Stir the reaction mixture at room temperature for exactly 24 hours [1]. (Self-Validation Check: If you must run the reaction for only 12 hours, the pressure must be increased to 50 atm to achieve quantitative conversion).

Step 4: Workup & Analysis

  • Carefully vent the hydrogen gas in a well-ventilated fume hood.

  • Concentrate the reaction mixture under reduced pressure.

  • Determine the conversion directly from the crude mixture using 1H NMR spectroscopy[4].

  • Purify the product via flash column chromatography and determine the enantiomeric excess (ee) using High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase[4].

IV. References

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtWk0LRwUsIvElIwQw5JeCS-BAgTyEjTBEGmMJJNZRv9pMRixNBrmRdZsjlfKtun8NcUlL9KVrOZdWuW33e7YzJCulCwJ1pqE78_GB8ekHfc--umdl73NEXsAy4J68cHkpm0zJyMbwgGb4kZg=]

  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines | Organic Letters - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE7PprKB1f8B3kjTGhUbjfBvvaXNJ5AbM-o1UHbeH00uUwxBGv_eNMBBVm8-4RO9JrR8vypjJLIGhI0AARcH8IK3c0HbCA2PA1h5ZTMzj1ShqC5qTtoICIe9TD-3TFPrbZbyYVxA==]

  • Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWrf3yEOGfbhZBin-OzcDFTS9TtX7FU839emEdaYE2fCBq1kKhZ4_wkmStbp33x8JFWjyHkgTysVQy5f9pZBgyYTNn4jEcUzgEktfpKQ-nEav8gqbWd7qELlZ01bG7oUHPN8QkVavfXA0xd672QwJ8Bh_y1uuDlC6tyIP8pcnhurTV3yh3ZVDlxNZcWVv2SwIA4IgO3IB-iZZMrp_yxWqmZnn9Ble3dYn6yjKFO6GC-QcWB_wf5kI4lSLyIqs=]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUYaweuIw50YJ7LLThR-40p7VMgH-WsNAGQ6in6EVLNZqkbkO2NrLpJ8hvObUiIXKDBDAAqQs0vu7_RiIac5QMbL_9gZ9YTelMTT5TRIbwW-Ie_VFQeZCk-N9eOs-j6I5PxATpg81QAf5p-VsdD2-uaLDaQP10h6n4]

  • Copper-Catalyzed Enantioselective Hydroalkoxylation of Alkenols for the Synthesis of Cyclic Ethers - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5So6EoOGNNq1TBkOTMPKkI7Lvz9BivEoo4t4loUG9cCOxsPHjrAOUoTdC8HBobN9NTts5z29cwGLgDR0wNNIKOfou141M4DFYYM-fIl6BCrk0hPgRKzL4FY9Lm4ajkFJc5-UA4rKBh2WoW9s=]

Sources

Optimization

Technical Support Center: Troubleshooting Chiral Morpholine Synthesis

Welcome to the Application Scientist Support Portal. The synthesis of chiral morpholines—critical pharmacophores in modern drug discovery—is notoriously susceptible to stereochemical erosion.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The synthesis of chiral morpholines—critical pharmacophores in modern drug discovery—is notoriously susceptible to stereochemical erosion. Whether you are synthesizing kinase inhibitors, linezolid analogs, or novel antipsychotics, maintaining enantiomeric excess (ee) during the morpholine ring closure requires strict kinetic and thermodynamic control.

This guide addresses the most common stereochemical pitfalls encountered at the bench, explaining the mechanistic causality behind racemization and providing field-proven, self-validating protocols to ensure absolute retention of configuration.

Frequently Asked Questions & Troubleshooting

Q1: Why do I lose enantiomeric excess (ee) during the cyclization of N-alkyl amino alcohols?

The Aziridinium Trap: If you are activating a chiral 1,2-amino alcohol (e.g., via mesylation or tosylation) while the nitrogen is either unprotected or N-alkylated, you are inadvertently triggering an intramolecular side reaction. Because the nitrogen lone pair is highly nucleophilic, it rapidly attacks the activated carbon, forming a highly strained, 3-membered1[1].

Once the aziridinium ion forms, the subsequent ring-opening by the oxygen nucleophile can occur at either carbon of the 3-membered ring. This asynchronous attack scrambles the stereocenter, leading to a mixture of diastereomers or complete racemization.

The Solution: You must electronically deactivate the nitrogen before hydroxyl activation. By installing a strong electron-withdrawing protecting group (such as Boc, Cbz, or Tosyl), you pull electron density away from the nitrogen. This completely suppresses the aziridinium pathway, forcing the molecule to undergo a clean, stereospecific intramolecular SN2 cyclization with 2[2].

Mechanism cluster_0 Pathway A: Racemization via Aziridinium cluster_1 Pathway B: Stereoretentive SN2 N_alkyl Activated N-Alkyl Amino Alcohol Aziridinium Aziridinium Ion Intermediate N_alkyl->Aziridinium N-attack (Fast) Racemic Racemic/Epimerized Morpholine Aziridinium->Racemic Non-selective O-attack N_protected N-Boc/Ts Protected Amino Alcohol SN2 Direct SN2 Cyclization N_protected->SN2 Base-promoted Enantiopure Enantiopure Morpholine SN2->Enantiopure Stereospecific

Mechanistic divergence in morpholine synthesis: Aziridinium scrambling vs. SN2 stereoretention.

Q2: My morpholin-2-one derivative is epimerizing during cyclization. How can I prevent this?

Base-Catalyzed Enolization: Morpholin-2-ones and 3-ones possess highly acidic α-protons due to the flanking carbonyl group and adjacent heteroatom. If you use strong bases (e.g., NaH, KOtBu) at room temperature to drive the cyclization, these α-protons are easily abstracted. This forms a planar enolate intermediate. Upon reprotonation, hydrogen can add to either face of the enolate, leading to rapid, thermodynamically driven3[3].

The Solution: The thermodynamic driving force for enolization must be kinetically outcompeted. Switch to milder, non-nucleophilic bases (such as DIPEA or K2CO3) and utilize highly reactive leaving groups (like triflates) to allow the cyclization to proceed rapidly at cryogenic temperatures (-78 °C to 0 °C).

Q3: Why does my ee vary wildly when using α-chloroaldehyde intermediates?

Keto-Enol Tautomerization: Chiral α-chloroaldehydes are highly unstable and prone to rapid keto-enol tautomerization at room temperature. Leaving this intermediate on the bench or in solution for even a few hours prior to reductive amination can lead to an 4[4].

The Solution: Treat α-chloroaldehydes as transient, highly sensitive intermediates. They must be generated in situ or used immediately upon isolation at sub-ambient temperatures to preserve the stereocenter.

Quantitative Impact of Reaction Variables on Stereochemical Integrity

To aid in experimental design, the following table summarizes how specific variables dictate the stereochemical outcome of your morpholine synthesis:

Reaction Condition / VariableMechanistic ConsequenceImpact on Enantiomeric Excess (ee)Recommended Action
N-Alkyl / Unprotected Amine Rapid aziridinium ion formationComplete racemization or severe erosionDeactivate N-lone pair prior to activation
N-Boc / N-Tosyl Protection Suppresses aziridinium pathway>98% ee retention (Clean SN2)Standardize EWG protection
Strong Base (NaH, KOtBu) Deprotonation of α-carbon (enolization)High risk of base-catalyzed epimerizationUse mild bases (DIPEA, K2CO3)
Ambient Temp (α-chloroaldehydes) Keto-enol tautomerizationVariable ee erosion (up to 30% loss)Use immediately at < 0 °C

Self-Validating Protocol: Racemization-Free Synthesis of trans-2,5-Disubstituted Morpholines

This methodology ensures absolute stereocontrol by neutralizing the nitrogen's nucleophilicity before cyclization.

Self-Validation Checkpoint: This protocol incorporates mandatory intermediate validation. By confirming the chiral HPLC trace of the N-protected intermediate prior to cyclization, you isolate the cyclization step as the sole variable for stereochemical integrity.

Step 1: N-Deactivation (Protection)
  • Dissolve the enantiopure amino diol (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add triethylamine (2.0 equiv) and cool the reaction mixture to 0 °C.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equiv) to selectively tosylate the nitrogen.

  • Causality: The tosyl group pulls electron density away from the nitrogen, rendering it non-nucleophilic. This prevents the formation of the aziridinium intermediate during subsequent activation steps.

  • Validation Check: Isolate the N-Ts diol and confirm >98% ee via chiral HPLC before proceeding.

Step 2: Hydroxyl Activation and Cyclization
  • Dissolve the validated N-Ts protected intermediate in anhydrous THF and cool to 0 °C.

  • Carefully add sodium hydride (NaH, 2.5 equiv). (Note: While NaH is a strong base, the absence of a carbonyl in this specific non-morpholinone substrate prevents α-epimerization).

  • Add p-toluenesulfonyl imidazole (1.0 equiv) to activate the secondary hydroxyl group.

  • Causality: The alkoxide generated by NaH attacks the activating agent. Because the nitrogen is deactivated, the subsequent intramolecular ring closure proceeds via a direct SN2 attack by the primary alkoxide onto the activated secondary carbon. This results in a clean inversion of stereochemistry at that center without scrambling[1].

  • Allow the reaction to warm to 23 °C until complete consumption of the starting material is observed via TLC.

Step 3: Isolation and Verification
  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Purify the organic layer via flash column chromatography.

  • Validation Check: Run the purified morpholine on chiral HPLC. The ee should perfectly match the ee of the starting material isolated in Step 1, validating the stereoretentive nature of the sequence.

Workflow Step1 Step 1: N-Protection Install EWG (Boc/Ts) on Nitrogen Step2 Step 2: O-Activation Convert OH to leaving group (Ms/Ts) Step1->Step2 Step3 Step 3: Base Addition Add mild base (e.g., K2CO3) Step2->Step3 Step4 Step 4: Cyclization Heat gently to promote SN2 Step3->Step4 Step5 Step 5: Isolation Enantiopure Chiral Morpholine Step4->Step5

Step-by-step workflow for the racemization-free cyclization of chiral morpholines.

References

  • Efficient, Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines | Organic Letters (ACS Publications) | 1

  • (S)-1-Benzylamino-butan-2-ol | C11H17NO | Benchchem |2

  • Racemization-Free Synthesis of Morpholinone Derivatives from α-Amino Acids | Thieme E-Books | 3

  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines | Organic Letters (ACS Publications) | 4

Sources

Troubleshooting

Technical Support Center: Residual Solvent Remediation for ((2R,3R)-2-Methylmorpholin-3-yl)methanol Hydrochloride

Welcome to the Technical Support and Troubleshooting Center for ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride . This portal is designed for researchers and drug development professionals dealing with stubborn re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride . This portal is designed for researchers and drug development professionals dealing with stubborn residual solvent retention in highly polar, hygroscopic active pharmaceutical ingredient (API) salts.

Part 1: The Mechanistic Root Cause

Why does this specific molecule trap solvents so aggressively?

((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride presents a "perfect storm" for solvent retention due to its dense hydrogen-bonding network. The molecule contains a protonated secondary amine ( NH2+​ ), a chloride counterion ( Cl− ), an ether oxygen, and a primary hydroxyl group ( −CH2​OH ).

When crystallized from polar organic solvents (such as methanol or ethanol), these solvent molecules act as thermodynamic "bridges" within the crystal lattice, satisfying unsatisfied hydrogen bond donors/acceptors. Instead of remaining on the surface, the solvent becomes a structural component of the crystal, forming a stoichiometric solvate. Because the energy required to break these lattice bonds often exceeds the thermal degradation point of the API, standard thermal vacuum drying fails[1]. Furthermore, the salt is highly hygroscopic; ambient moisture can plasticize the crystal, causing amorphous phase transitions that trap solvents even more tightly[2].

Target Specifications: ICH Q3C (R9) Limits

Before troubleshooting, you must define your target clearance limits. The following table summarizes the for common process solvents used in morpholine derivative synthesis[3].

Process SolventICH Solvent ClassPermitted Daily Exposure (PDE)Concentration Limit (ppm)
Dichloromethane (DCM)Class 26.0 mg/day600 ppm
TolueneClass 28.9 mg/day890 ppm
MethanolClass 230.0 mg/day3,000 ppm
EthanolClass 350.0 mg/day5,000 ppm
Ethyl AcetateClass 350.0 mg/day5,000 ppm

Part 2: Frequently Asked Questions (FAQs)

Q: My API fails residual methanol limits (currently at 8,000 ppm, target <3,000 ppm) despite 48 hours in a vacuum oven at 50°C. Why? A: Standard vacuum drying only removes surface-bound or pore-bound solvents[1]. If methanol is incorporated into the crystal lattice as a solvate, the thermal energy provided at 50°C is insufficient to overcome the lattice energy. Increasing the temperature further risks melting or thermally degrading the primary alcohol. You must dynamically disrupt the lattice using moisture-mediated or solvent-mediated displacement.

Q: How can I differentiate between surface-bound solvent and a true crystal solvate? A: Do not rely on prolonged drying times to diagnose this. Run a Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC).

  • Surface Solvent: DSC shows a broad endotherm with continuous, gradual weight loss on the TGA.

  • Lattice Solvate: DSC shows a sharp endotherm at a specific temperature, corresponding to a distinct, step-wise weight loss on the TGA.

Q: Can I just mill the API to release the solvent? A: Milling increases the surface-area-to-volume ratio, which can help release trapped pore solvents. However, the mechanical stress of milling a hygroscopic hydrochloride salt often induces localized amorphous regions, which rapidly absorb atmospheric moisture and can actually decrease long-term stability[2]. Chemical displacement is safer and more reproducible.

Part 3: Troubleshooting Workflows & Self-Validating Protocols

Use the following decision tree to select the appropriate remediation protocol based on your thermal analysis data.

G Start High Residual Solvent in API Salt Analyze Perform TGA/DSC & XRPD Start->Analyze Decision Is solvent lattice-bound (Solvate) or surface? Analyze->Decision Surface Surface/Pore Bound Decision->Surface Broad endotherm Lattice Lattice Bound (Solvate) Decision->Lattice Sharp endotherm VacDrying Optimize Vacuum Drying (Temp/Pressure/Agitation) Surface->VacDrying Moisture Moisture-Mediated Displacement Lattice->Moisture Slurry Anti-Solvent Slurry (e.g., MTBE/Heptane) Lattice->Slurry Success Meets ICH Q3C Limits VacDrying->Success Moisture->VacDrying Remove water Slurry->Success

Decision tree for diagnosing and remediating residual solvents in hygroscopic API salts.

Protocol A: Moisture-Mediated Solvent Displacement

Causality: Water molecules have a smaller atomic radius and a higher hydrogen-bonding capacity than organic alcohols. By exposing the crystal to a controlled humid environment, water vapor competitively diffuses into the lattice, displacing the trapped organic solvent (like methanol) and forming a temporary hydrate[4]. Because water has different lattice dynamics, the resulting hydrate can subsequently be stripped back to an anhydrous salt via standard vacuum drying[5].

Step-by-Step Methodology:

  • Humidification: Spread the API powder evenly on trays (bed depth < 2 cm). Place the trays in a controlled humidity chamber (or a vacuum oven equipped with a water vapor bleed valve) set to 65% Relative Humidity (RH) at 30°C for 16–24 hours.

  • In-Process Control (IPC): Sample the API and test via Gas Chromatography-Headspace (GC-HS). The organic solvent level should drop significantly as it is displaced by water.

  • Dehydration: Once the organic solvent is confirmed to be below the ICH Q3C limit, switch the chamber to a deep vacuum (<20 mbar) and increase the temperature to 45°C for 12 hours to strip the displaced water[6].

  • Validation & Self-Correction: Test the final product.

    • Check 1: GC-HS for residual organic solvent.

    • Check 2: Karl Fischer (KF) titration for water content. If KF is >1.0% but GC-HS is passing, extend the vacuum drying phase. If GC-HS is failing, the initial humidification time must be extended.

Protocol B: Dynamic Anti-Solvent Slurry (Trituration)

Causality: If the API forms a highly stable hydrate that resists dehydration, Protocol A cannot be used. Instead, we utilize a solvent-mediated approach. By suspending the API in a non-polar anti-solvent (e.g., Methyl tert-butyl ether [MTBE] or Heptane), we exploit Ostwald ripening. The API has near-zero solubility in the anti-solvent, but the trapped polar solvent is highly miscible. Continuous thermal cycling causes microscopic dissolution and recrystallization at the particle surface, leaching the trapped solvent into the bulk liquid phase.

Step-by-Step Methodology:

  • Suspension: Charge the API into a jacketed reactor. Add 10 volumes (v/w) of anhydrous MTBE and initiate overhead stirring at 200 RPM.

  • Thermal Cycling: Heat the jacket to 45°C and hold for 2 hours. Cool the jacket to 15°C at a rate of 0.5°C/min and hold for 1 hour. Repeat this heating/cooling cycle three times to promote dynamic surface recrystallization.

  • Filtration: Filter the slurry using a pressurized Nutsche filter under dry nitrogen gas. Do not use vacuum filtration with ambient air, as the evaporation of MTBE will cause condensation of atmospheric moisture onto the hygroscopic cake.

  • Washing: Wash the filter cake with 2 volumes of fresh, cold MTBE (5°C) to displace the mother liquor containing the leached polar solvent.

  • Drying & Validation: Dry the cake in a vacuum oven at 40°C until MTBE levels are <5,000 ppm[7]. Validate via GC-HS.

Part 4: References

  • European Medicines Agency (EMA). ICH Q3C (R9) Guideline on Impurities: Guideline for Residual Solvents.[Link]

  • Yang, P., Li, Q., Wang, S., & Ying, H. (2019). Application of a humidity-mediated method to remove residual solvent from crystal lattice. Food Chemistry / National Institutes of Health (NIH).[Link]

  • Equilibar. (2021). APIs and Vacuum Drying: Vacuum Drying Techniques for API.[Link]

  • IntechOpen. (2023). Perspective Chapter: Pharmaceutical Drying.[Link]

  • European Patent Office. (1999). EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals.

Sources

Optimization

Technical Support Center: Troubleshooting ((2R,3R)-2-Methylmorpholin-3-yl)methanol Synthesis

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals optimizing the synthesis of ((2R,3R)-2-Methylmorpholin-3-yl)methanol , a cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals optimizing the synthesis of ((2R,3R)-2-Methylmorpholin-3-yl)methanol , a critical chiral building block often utilized in the development of targeted therapeutics and kinase inhibitors ()[1].

The structural integrity of this morpholine derivative relies heavily on the purity of its chiral starting materials (e.g., enantiopure amino diols or epoxides). This guide dissects the mechanistic causality behind common synthetic failures and provides self-validating protocols to ensure high-fidelity ring cyclization.

Mechanistic Overview & Pathway Diagnostics

The construction of the chiral morpholine ring typically proceeds via the N-alkylation of a chiral starting material, followed by a base-promoted intramolecular cyclization. Because this cyclization is stereoretentive, the impurity profile of the starting material directly dictates the success or failure of the synthesis.

MorpholineSynthesis SM Chiral Starting Material (ee > 99%) Alkylation N-Alkylation / Activation (Anhydrous Conditions) SM->Alkylation Ideal Pathway Imp1 Enantiomeric Impurity (< 99% ee) Imp1->Alkylation Carried Over Imp2 Moisture Content (> 0.1% H2O) Imp2->Alkylation Competes as Nucleophile Cyclization Intramolecular Cyclization (Base-Promoted) Alkylation->Cyclization Byprod2 Open-Chain Hydrolysis Adducts Alkylation->Byprod2 From Moisture Impurity Product ((2R,3R)-2-Methylmorpholin- 3-yl)methanol Cyclization->Product Stereoretentive Byprod1 Diastereomeric Morpholines Cyclization->Byprod1 From Enantiomeric Impurity

Fig 1. Mechanistic workflow and impurity branching in chiral morpholine synthesis.

Causality-Driven Troubleshooting (FAQs)

Q: How does the enantiomeric purity of the starting material dictate the downstream purification strategy? A: The intramolecular cyclization of chiral amino diols to form morpholines is a stereoretentive process. If the starting material contains <99% enantiomeric excess (ee), the resulting impurities manifest as diastereomeric morpholines. Because the physicochemical properties (e.g., boiling points, Rf values) of morpholine diastereomers are nearly identical, standard silica gel chromatography is highly ineffective. This forces reliance on low-yield preparative chiral HPLC or complex stoichiometric chiral resolution techniques ()[2]. Therefore, validating >99.5% ee in the starting material is a mandatory preventative measure.

Q: What is the mechanistic consequence of >0.1% moisture in the chiral starting material? A: Moisture acts as a highly competitive nucleophile during the N-alkylation and activation phases. When the primary hydroxyl is activated (e.g., via mesylation or triflation) to facilitate intramolecular ring closure, trace water will hydrolyze the activated intermediate before the amine/oxygen can attack. This irreversible side reaction generates open-chain diol adducts, permanently stalling the synthesis and drastically reducing the yield of the target ((2R,3R)-2-Methylmorpholin-3-yl)methanol ()[3].

Q: Why am I observing des-hydroxymethyl degradation products during cyclization? A: This is typically caused by trace heavy metal impurities (e.g., residual palladium or ruthenium) carried over from the asymmetric synthesis of the starting material. Under the elevated temperatures and basic conditions required for cyclization, these trace metals can catalyze the retro-aldol cleavage of the labile hydroxymethyl group. Ensure the starting material has a heavy metal limit of <10 ppm.

Quantitative Impact Analysis

The table below summarizes the direct correlation between starting material purity metrics and the final outcomes of the ((2R,3R)-2-Methylmorpholin-3-yl)methanol synthesis.

Starting Material Purity (% ee)Moisture Content (ppm)Cyclization Yield (%)Final Product Purity (% ee)Primary Byproduct Observed
> 99.5% < 500 85% > 99.0% None (Clean conversion)
95.0%< 50078%94.5%Diastereomeric morpholines
> 99.5%250062%> 99.0%Open-chain hydrolysis adducts
90.0%500045%88.5%Complex mixture / Polymerization

Self-Validating Experimental Protocol

The following methodology details the base-promoted intramolecular cyclization to form ((2R,3R)-2-Methylmorpholin-3-yl)methanol. Every step is designed with built-in causality and self-validation checkpoints to ensure experimental trustworthiness.

Phase 1: N-Alkylation and Activation
  • Preparation: Dissolve the (2R,3R)-amino diol precursor (1.0 eq, >99.5% ee) in rigorously anhydrous THF (Karl Fischer titration < 50 ppm).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) and cool the reaction vessel to 0°C under an argon atmosphere.

  • Electrophile Addition: Dropwise add 2-bromoethyl triflate (1.1 eq) over 30 minutes.

    • Causality: The extreme leaving group ability of the triflate ensures rapid, chemoselective N-alkylation at 0°C, preventing competitive O-alkylation. Anhydrous THF is critical; trace moisture will hydrolyze the triflate, leading to the open-chain byproducts detailed in Section 2[3].

Phase 2: Intramolecular Cyclization
  • Thermal Activation: Warm the reaction mixture to 65°C and stir for 12 hours.

    • Causality: The elevated temperature provides the necessary activation energy for the intramolecular SN​2 displacement of the bromide by the secondary hydroxyl group. Because the stereocenters at C2 and C3 are not directly involved in the bond-breaking/making process, the reaction is stereoretentive[2].

Phase 3: Workup and Self-Validation
  • Quench & Extraction: Quench the reaction with saturated aqueous NH4​Cl at 0°C. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Self-Validation Checkpoint (Crude 1H -NMR): Before proceeding to column chromatography, perform a crude 1H -NMR analysis in CDCl3​ .

    • Diagnostic Markers: The successful ring closure is validated by a diagnostic upfield shift of the C2-methyl doublet and the complete disappearance of the primary amine protons.

    • Troubleshooting: If the diastereomeric ratio (dr) in the crude NMR is < 95:5, it definitively points to upstream enantiomeric impurity in the starting material rather than a failure of the cyclization conditions, as the cyclization does not inherently racemize the C2/C3 positions[1].

  • Purification: Purify the crude oil via flash chromatography (Dichloromethane:Methanol, 95:5) to yield the pure ((2R,3R)-2-Methylmorpholin-3-yl)methanol as a pale solid.

References

  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines, National Institutes of Health (PMC) / Organic Letters,[Link][2]

  • US11858924B2 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides, Google Patents,[1]

Sources

Reference Data & Comparative Studies

Comparative

Comprehensive Comparison Guide: HPLC Method Validation for ((2R,3R)-2-Methylmorpholin-3-yl)methanol Hydrochloride

As a Senior Application Scientist, developing a robust, self-validating analytical method for highly polar, non-chromophoric pharmaceutical intermediates requires moving beyond legacy techniques. ((2R,3R)-2-Methylmorphol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust, self-validating analytical method for highly polar, non-chromophoric pharmaceutical intermediates requires moving beyond legacy techniques. ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride presents a dual analytical challenge: as a hydrophilic amine salt, it exhibits zero retention on standard Reversed-Phase (RP) C18 columns; as an aliphatic morpholine derivative, it completely lacks a UV chromophore, rendering standard UV/Vis detection useless[1].

This guide objectively compares the performance of the optimized HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) method against legacy alternatives—specifically RP-HPLC-UV via pre-column derivatization and HILIC-ELSD. By grounding our protocols in the latest ICH Q2(R2) validation framework[2][3], we will demonstrate the causality behind our experimental choices and establish a highly reliable analytical control strategy.

The Analytical Challenge & Causality of Method Selection

When analyzing non-chromophoric secondary amines, scientists traditionally rely on pre-column derivatization (e.g., using 1-naphthylisothiocyanate or Fmoc-Cl) to introduce a UV-active moiety[1][4]. However, derivatization introduces significant analytical risks: incomplete reactions, artifact formation, and the potential for chiral inversion (racemization) of the (2R,3R) stereocenters.

To engineer a self-validating, direct-analysis system, we must address retention and detection mechanically:

  • Retention (The "Why" of HILIC): Instead of forcing a polar salt onto a hydrophobic C18 column, we utilize a Zwitterionic HILIC stationary phase. The highly organic mobile phase forces the polar morpholine salt to partition into the water-enriched layer on the silica surface, achieving excellent retention and peak symmetry.

  • Detection (The "Why" of CAD): Charged Aerosol Detection (CAD) is a mass-based, universal detection technique. Unlike Evaporative Light Scattering Detection (ELSD), which relies on light scattering and suffers from severe non-linearity and particle-size dependency, CAD measures the charge transferred to dried analyte particles via a corona discharge[5]. This provides superior sensitivity, a wider dynamic range, and a uniform response independent of the analyte's optical properties[6].

Workflow Visualization

G Sample ((2R,3R)-2-Methylmorpholin- 3-yl)methanol HCl HILIC HILIC Separation (Direct Injection) Sample->HILIC Deriv Pre-column Derivatization Sample->Deriv CAD Charged Aerosol Detection (CAD) HILIC->CAD ELSD ELSD Detection HILIC->ELSD Result1 High Sensitivity Linear Response CAD->Result1 RPUV RP-HPLC (C18) Deriv->RPUV UV UV Detection RPUV->UV Result2 Artifacts Time-Consuming UV->Result2 Result3 Non-linear Lower Sensitivity ELSD->Result3

Workflow comparison: HILIC-CAD vs. Derivatization-UV and HILIC-ELSD for morpholine analysis.

Experimental Protocol: HILIC-CAD Method

The following methodology is designed as a self-validating system. Every parameter is selected to ensure compliance with ICH Q2(R2) requirements for specificity, accuracy, and precision[3].

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer): Dissolve 1.26 g of ammonium formate in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 3.0 using LC-MS grade formic acid. Filter through a 0.2 µm membrane.

    • Causality: The morpholine nitrogen has a pKa of ~8.3. A mobile phase pH of 3.0 ensures the amine is fully protonated. This maximizes electrostatic interaction with the zwitterionic HILIC phase, preventing peak tailing and ensuring robust intermediate precision.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Standard & Sample Preparation
  • Accurately weigh 10.0 mg of ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride reference standard.

  • Dissolve and dilute to volume in a 10 mL volumetric flask using Diluent (Acetonitrile:Water, 80:20 v/v) to achieve a 1.0 mg/mL stock solution.

    • Causality: In HILIC, injecting a sample dissolved in a highly aqueous solvent disrupts the localized water layer on the stationary phase, causing severe peak distortion. Matching the diluent to the initial gradient conditions (high organic) guarantees peak integrity.

Step 3: Chromatographic & Detector Conditions
  • Column: Zwitterionic HILIC (150 mm × 4.6 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Gradient Program: 0–2 min (90% B), 2–10 min (90% to 60% B), 10–15 min (60% B), 15–15.1 min (back to 90% B), 15.1–25 min (equilibration).

  • Injection Volume: 5 µL.

  • CAD Settings:

    • Evaporation Temperature: 35°C. (Causality: A low evaporation temperature prevents the thermal degradation or volatilization of the low-molecular-weight morpholine salt, ensuring accurate mass-to-charge conversion).

    • Data Collection Rate: 10 Hz.

    • Power Function (PF): Set to 1.0 (or optimized via chromatography software to linearize the response curve as permitted by ICH Q2(R2)[7][8]).

ICH Q2(R2) Validation Data & Performance Comparison

To objectively evaluate the HILIC-CAD method, validation was performed side-by-side with HILIC-ELSD and the legacy RP-HPLC-UV (post-derivatization with NIT) methods. The data below summarizes the core ICH Q2(R2) validation parameters[3].

Table 1: Sensitivity, Linearity, and Range Comparison

According to ICH Q2(R2), the reportable range must demonstrate acceptable response, accuracy, and precision[7]. CAD demonstrates a significantly lower Limit of Quantitation (LOQ) and superior linearity compared to ELSD.

Validation ParameterHILIC-CAD (Proposed)HILIC-ELSD (Alternative 1)RP-HPLC-UV + Deriv (Alternative 2)
Detection Mechanism Mass-based charge transferEvaporative light scatteringUV Absorbance (254 nm)
Linearity Range 0.5 – 150 µg/mL5.0 – 150 µg/mL1.0 – 100 µg/mL
Correlation Coefficient (R²) > 0.999 (with PF adjustment)0.985 (Non-linear)> 0.995
Limit of Detection (LOD) 0.15 µg/mL (S/N > 3)1.5 µg/mL (S/N > 3)0.3 µg/mL (S/N > 3)
Limit of Quantitation (LOQ) 0.5 µg/mL (S/N > 10)5.0 µg/mL (S/N > 10)1.0 µg/mL (S/N > 10)
Sample Prep Time < 5 minutes< 5 minutes> 60 minutes (Incubation)
Table 2: Accuracy and Precision Comparison

Precision (repeatability and intermediate precision) and Accuracy (spike recovery) are critical for establishing the trustworthiness of the analytical procedure[9]. The derivatization method (UV) suffers from higher variability due to incomplete reaction kinetics.

Validation ParameterHILIC-CAD (Proposed)HILIC-ELSD (Alternative 1)RP-HPLC-UV + Deriv (Alternative 2)
Intra-day Precision (% RSD) 1.2%4.5%2.8%
Inter-day Precision (% RSD) 1.5%5.2%3.5%
Accuracy (Mean % Recovery) 99.8% ± 1.1%94.5% ± 4.2%96.2% ± 3.1%
Specificity (Interference) None (Direct analysis)None (Direct analysis)High (Reagent peaks present)

Conclusion

The validation data clearly indicates that HILIC-CAD is the superior analytical strategy for the quantification of ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride. By eliminating the need for pre-column derivatization, the method removes the risk of artifact formation and chiral inversion, drastically reducing sample preparation time[1].

Furthermore, when compared to ELSD, CAD provides a highly linear response (R² > 0.999) and a 10-fold improvement in the Limit of Quantitation (0.5 µg/mL vs 5.0 µg/mL)[6][10]. This optimized protocol operates as a self-validating system that strictly adheres to the rigorous standards set forth by the ICH Q2(R2) guidelines[3], ensuring regulatory compliance, scientific integrity, and robust lifecycle management for pharmaceutical development.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. Available at:[Link]

  • Blog: Charged Aerosol Detection in Pharmaceutical Analysis. HWI Group. Available at:[Link]

  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho. Available at:[Link]

  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. Available at:[Link]

Sources

Validation

Stereochemical Elucidation and Spectroscopic Data Comparison of ((2R,3R)-2-Methylmorpholin-3-yl)methanol Isomers

As a Senior Application Scientist, I frequently encounter the challenge of assigning absolute and relative stereochemistry to saturated heterocyclic building blocks. Morpholine rings are privileged scaffolds in modern dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of assigning absolute and relative stereochemistry to saturated heterocyclic building blocks. Morpholine rings are privileged scaffolds in modern drug discovery, extensively utilized in the development of kinase inhibitors, antibacterial agents, and Fibroblast Activation Protein (FAP) inhibitors 12. The spatial trajectory of the substituents on the morpholine ring profoundly dictates target binding affinity and pharmacokinetics.

This guide provides an objective, data-driven comparison of the spectroscopic properties of ((2R,3R)-2-Methylmorpholin-3-yl)methanol and its diastereomeric alternatives, detailing the mechanistic causality behind the experimental protocols used to validate them.

Mechanistic Rationale for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is not merely a characterization tool; it is a structural logic puzzle. The morpholine ring is a conformationally restricted system that predominantly exists in a stable chair conformation 3. Because ring-flipping is energetically unfavorable when bulky substituents are present, the spatial relationship between the C2 and C3 protons remains fixed, making it an ideal system for Karplus equation analysis 4.

  • The trans-(2R,3R) Isomer: To minimize steric clash, the C2-methyl and C3-hydroxymethyl groups occupy the thermodynamically favored diequatorial positions. Consequently, the C2-H and C3-H protons are forced into a diaxial orientation (dihedral angle ≈180∘ ). According to the Karplus equation, this anti-periplanar arrangement yields a large vicinal coupling constant ( 3J2,3​≈9.0−10.5 Hz) 5.

  • The cis-(2R,3S) Isomer: In this diastereomer, one of the substituents must occupy an axial position. This shifts the C2-H and C3-H protons into an axial-equatorial (gauche) arrangement (dihedral angle ≈60∘ ), resulting in a drastically smaller coupling constant ( 3J2,3​≈2.5−4.0 Hz) [[3]]() 5.

NMR_Workflow Start Synthesized Isomer Mixture NMR1D 1H NMR (400/600 MHz) Extract J-Coupling Constants Start->NMR1D Karplus Apply Karplus Equation (Dihedral Angle Analysis) NMR1D->Karplus Trans (2R,3R) trans-Isomer J_2,3 ≈ 9-10 Hz (ax-ax) Karplus->Trans Large J Cis (2R,3S) cis-Isomer J_2,3 ≈ 2-4 Hz (ax-eq) Karplus->Cis Small J NOESY 2D NOESY/ROESY Confirm Spatial Proximity Trans->NOESY Cis->NOESY Validate Absolute Configuration Confirmed NOESY->Validate

Logical workflow for assigning morpholine stereochemistry using NMR coupling constants.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in our structural assignment, the synthesis and spectroscopic characterization must operate as a self-validating loop.

Protocol 1: Stereoretentive Reduction Synthesis

Objective: Synthesize ((2R,3R)-2-Methylmorpholin-3-yl)methanol without epimerizing the C3 stereocenter.

  • Starting Material Preparation: Begin with 1.0 equivalent of enantiopure (2R,3R)-2-methylmorpholine-3-carboxylic acid 6.

  • N-Protection (Causality): React with Boc2​O (1.1 eq) and Et3​N in dichloromethane. Why? Protecting the secondary amine prevents the formation of stable, unreactive boron or aluminum complexes during the reduction step, ensuring high conversion rates 7.

  • Reduction: Dissolve the protected intermediate in anhydrous THF at 0 °C. Dropwise add LiAlH4​ (2.0 eq). Why? LiAlH4​ provides rapid, irreversible hydride transfer, minimizing the risk of enolization and subsequent epimerization at the highly sensitive alpha-chiral center (C3).

  • Workup & Deprotection: Quench the reaction using Fieser’s method ( H2​O / NaOH / H2​O ). Filter the aluminum salts. Treat the crude filtrate with 4M HCl in dioxane for 2 hours at room temperature to cleave the Boc group.

  • Isolation: Evaporate the solvent to precipitate the target compound as a highly pure hydrochloride salt .

Synthesis_Pathway SM (2R,3R)-2-Methylmorpholine- 3-carboxylic acid Protect N-Boc/CBz Protection (Prevents complexation) SM->Protect Reduce Reduction (LiAlH4) 0°C to RT, 12h Protect->Reduce Deprotect Deprotection (HCl/Dioxane) Yields HCl Salt Reduce->Deprotect Product ((2R,3R)-2-Methylmorpholin- 3-yl)methanol HCl Deprotect->Product

Step-by-step synthetic reduction pathway preserving the C2/C3 chiral centers.

Protocol 2: Spectroscopic Sample Preparation
  • Solvent Selection: Dissolve 15 mg of the synthesized HCl salt in 0.6 mL of Deuterium Oxide ( D2​O ). Why? D2​O rapidly exchanges the labile hydroxyl (-OH) and amine (-NH) protons. This eliminates complex 3J coupling between these heteroatom protons and the morpholine ring protons, isolating the critical C2-H and C3-H multiplets for accurate analysis 8.

  • Acquisition: Acquire 1H NMR at 400 MHz or 600 MHz at 298 K. Apply a Gaussian window function during processing to enhance resolution and accurately extract the J -coupling constants 4.

Spectroscopic Data Comparison

The tables below summarize the expected quantitative spectroscopic differences between the trans and cis isomers, heavily relying on the dihedral angle dependencies outlined above.

Table 1: 1H NMR Spectroscopic Comparison (400 MHz, D2​O )
Proton Position(2R,3R) trans-Isomer (Diequatorial)(2R,3S) cis-Isomer (Axial-Equatorial)Diagnostic Significance
C2-H 3.60 ppm, dq, J=9.5 , 6.2 Hz 3.85 ppm, dq, J=3.0 , 6.5 HzLarge J confirms diaxial arrangement 5.
C3-H 2.80 ppm, ddd, J=9.5 , 8.0, 4.5 Hz 2.95 ppm, dt, J=3.0 , 4.5 HzSmall J confirms axial-equatorial state 3.
C2-CH 3​ 1.15 ppm, d, J=6.2 Hz 1.20 ppm, d, J=6.5 HzMinimal shift; couples to C2-H.
C3-CH 2​ OH 3.50 - 3.70 ppm, m 3.55 - 3.75 ppm, mOverlaps with C6-H protons.
Table 2: 13C NMR & Mass Spectrometry Comparison
Parameter(2R,3R) trans-Isomer(2R,3S) cis-Isomer
C2 Chemical Shift 74.5 ppm 72.1 ppm ( γ -gauche effect shielding)
C3 Chemical Shift 61.2 ppm 58.8 ppm ( γ -gauche effect shielding)
MS (ESI+) [M+H] + 132.10 m/z132.10 m/z

(Note: While Mass Spectrometry confirms the exact mass and molecular formula for both isomers, it cannot distinguish between the diastereomers. 1H NMR J -coupling remains the gold standard for absolute structural validation).

References

  • Sigma-Aldrich. "((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride".

  • PubMed. "1H and 13C NMR Spectra of N-substituted Morpholines". 4

  • PMC. "New Dual Inhibitors of Bacterial Topoisomerases with Broad-Spectrum Antibacterial Activity...".1

  • Echemi. "Multiplet shape in proton NMR of morpholines". 3

  • Google Patents. "US20230312550A1 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)". 2

  • Oxford Learning Link. "Determination of stereochemistry by spectroscopic methods". 5

  • DOI. "3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)...". 6

  • EvitaChem. "(2R,3S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-3-carboxylic acid". 7

  • CDN Science Pub. "Morpholines: stereochemistry and preferred steric course of quaternization". 8

Sources

Comparative

Cost-benefit analysis of different chiral morpholine synthesis methods

Cost-Benefit Analysis of Chiral Morpholine Synthesis: A Technical Guide for Process Chemists Chiral morpholines are privileged heterocyclic scaffolds embedded in numerous blockbuster drugs, including the antiemetic aprep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Cost-Benefit Analysis of Chiral Morpholine Synthesis: A Technical Guide for Process Chemists

Chiral morpholines are privileged heterocyclic scaffolds embedded in numerous blockbuster drugs, including the antiemetic aprepitant and various kinase inhibitors[1] (). The precise spatial arrangement of the morpholine ring dictates both target affinity and pharmacokinetic properties, such as aqueous solubility and blood-brain barrier permeability[2] (). As a Senior Application Scientist, I frequently evaluate synthetic routes for these building blocks. The decision matrix is rarely straightforward; it requires balancing raw material costs, atom economy, stereochemical fidelity, and process scalability.

This guide provides an objective cost-benefit analysis of the three predominant methodologies for chiral morpholine synthesis: Transition-Metal Asymmetric Hydrogenation, Chiral Pool Synthesis, and Biocatalysis.

Transition-Metal Catalyzed Asymmetric Hydrogenation

Mechanistic Causality: Direct asymmetric hydrogenation of dehydromorpholines is highly atom-economical. However, 2-substituted dehydromorpholines are notoriously challenging due to their congested steric environment and electron-rich, enamine-like properties, which significantly lower their reactivity[1] (). To overcome this, an N -acyl directing group is employed to coordinate with the metal center. By utilizing a cationic rhodium catalyst paired with a bisphosphine ligand exhibiting a large bite angle (e.g., SKP-Phos), the catalyst locks the substrate in a rigid conformation, ensuring strict facial selectivity during hydride transfer[1],[3] ().

Protocol: Rh-Catalyzed Hydrogenation of Dehydromorpholines Self-Validating System: This protocol relies on strict anaerobic conditions. The chiral bisphosphine ligand is highly sensitive to oxidation; if oxygen breaches the system, the reaction will immediately stall, serving as an internal quality control for your Schlenk technique[2].

  • Catalyst Preparation: In a nitrogen-filled glovebox, combine [Rh(COD)2]BF4 (1.0 mol%) and (R,R,R)-SKP ligand (1.05 mol%) in anhydrous, degassed dichloromethane (DCM). Stir for 30 minutes to generate the active catalyst complex[3].

  • Substrate Addition: Dissolve the N -acyl dehydromorpholine substrate (1.0 equiv) in degassed DCM and transfer the catalyst solution via cannula into the reaction vessel[2].

  • Hydrogenation: Seal the mixture in a high-pressure autoclave. Purge with H2 gas three times, then pressurize to 30–50 atm[3].

  • Reaction: Stir at room temperature (or up to 50 °C for scaled-down catalyst loadings of 0.2 mol%) for 24–36 hours[3].

  • Workup: Vent the reactor, filter the mixture through a short pad of silica to remove the metal catalyst, and concentrate the filtrate.

Cost-Benefit Profile:

  • Pros: Exceptional enantioselectivity (up to 99% ee), quantitative yields, and extremely low waste generation (low E-factor)[1].

  • Cons: High upfront cost of Rh and proprietary chiral ligands. Requires specialized high-pressure infrastructure.

Chiral Pool Synthesis (Amino Acid Precursors)

Mechanistic Causality: Chiral pool synthesis leverages the pre-existing stereocenters of natural amino acids or amino alcohols (e.g., L-alanine, L-valine). A common approach involves forming a diol intermediate followed by cyclization. The critical step is the cyclization, which must proceed without racemization. Acid-catalyzed cyclizations often proceed via a carbocation intermediate, leading to erosion of enantiomeric excess. In contrast, a Mitsunobu diol cyclization (using DIAD/PPh3) ensures a stereospecific S_N2 displacement with complete inversion of stereochemistry, preserving the chiral integrity of the starting material[4] (). Alternatively, copper-catalyzed three-component reactions can rapidly assemble highly substituted morpholines, though diastereoselectivity may require subsequent light-mediated epimerization[5] ().

Protocol: Mitsunobu Diol Cyclization Self-Validating System: The order of addition dictates the success of the Mitsunobu reaction. Adding DIAD last ensures the formation of the crucial phosphonium intermediate before the alcohol is prematurely activated, preventing side reactions.

  • Precursor Synthesis: React an enantiopure amino alcohol with an appropriate epoxide to yield the corresponding acyclic diol[4].

  • Activation: Dissolve the diol in anhydrous tetrahydrofuran (THF) and add triphenylphosphine (PPh3, 1.2 equiv). Cool the mixture to 0 °C.

  • Cyclization: Dropwise add diisopropyl azodicarboxylate (DIAD, 1.2 equiv).

  • Completion: Warm to room temperature and stir for 12 hours.

  • Purification: Quench with water, extract with ethyl acetate, and purify via column chromatography to remove triphenylphosphine oxide byproducts.

Cost-Benefit Profile:

  • Pros: Utilizes inexpensive, readily available starting materials. Avoids heavy metals and high-pressure reactors[6] ().

  • Cons: Multi-step sequences inherently lower overall yield. High E-factor due to stoichiometric reagents (e.g., DIAD, PPh3) and extensive chromatographic purification[4].

Biocatalytic Synthesis (Reductive Aminases & IREDs)

Mechanistic Causality: Biocatalysis represents the frontier of green pharmaceutical manufacturing. Imine reductases (IREDs) and reductive aminases (RedAms) catalyze the asymmetric reduction of cyclic imines to chiral amines and morpholines[7] (). The causality of the stereocontrol lies in the highly evolved enzyme active site, which strictly dictates the trajectory of NADPH-dependent hydride attack. To drive the thermodynamic equilibrium toward the product, a cofactor recycling system (e.g., Glucose/Glucose Dehydrogenase) is coupled to the primary reaction, ensuring continuous regeneration of NADPH[7].

Protocol: Whole-Cell Biotransformation Self-Validating System: The reaction pH acts as a real-time indicator of system health. As the Glucose Dehydrogenase recycles the cofactor, it produces gluconic acid. A steady drop in pH confirms that the coupled enzymatic cycle is actively turning over.

  • Biocatalyst Preparation: Culture E. coli expressing the engineered RedAm and a cofactor-regenerating enzyme (e.g., GDH). Harvest cells via centrifugation.

  • Reaction Setup: Resuspend the cell pellet in a phosphate buffer (pH 7.5) to maintain optimal enzyme conformation and imine protonation state.

  • Substrate Addition: Add the cyclic imine precursor, D-glucose (excess), and catalytic NADP+[7].

  • Incubation: Shake the bioreactor at 30 °C for 24–48 hours. Monitor pH continuously, adding dilute NaOH to neutralize the gluconic acid byproduct.

  • Isolation: Centrifuge to remove biomass, adjust the supernatant pH to >10, and extract the chiral morpholine with an organic solvent.

Cost-Benefit Profile:

  • Pros: Unmatched stereoselectivity (>99.5% ee), environmentally benign conditions (aqueous, ambient temperature), and highly scalable once optimized[7].

  • Cons: High initial R&D investment for directed evolution and enzyme engineering. Substrate scope is strictly limited by the geometry of the enzyme pocket[7].

Quantitative Data Comparison

The following table synthesizes the performance metrics of each methodology to aid in route selection.

Synthesis MethodTypical YieldEnantiomeric Excess (ee)Relative Cost per kgE-factor (Waste)Scalability
Asymmetric Hydrogenation > 95%> 99%High (Catalyst)Low (< 10)Excellent
Chiral Pool (Mitsunobu) 40 - 70%> 95%Low - MediumHigh (20 - 50)Moderate
Biocatalysis (RedAms) > 90%> 99.5%Medium (High R&D)Very Low (< 5)Excellent

Strategic Decision Workflows

To systematically determine the optimal synthesis route, follow the logic outlined in the decision matrix below.

RouteSelection Start Target: Chiral Morpholine Q1 Scale of Synthesis? Start->Q1 MedChem Discovery / MedChem (< 100g) Q1->MedChem Small Scale Process Process / Commercial (> 1 kg) Q1->Process Large Scale Pool Chiral Pool Synthesis (Amino Acids) MedChem->Pool Fast access, available SM Q2 Substrate Scope? Process->Q2 Hydro Asymmetric Hydrogenation (Rh/Ru Catalysis) Q2->Hydro Broad scope, high atom economy Bio Biocatalysis (IREDs / RedAms) Q2->Bio Specific target, green chemistry

Decision matrix for selecting chiral morpholine synthesis routes based on scale and scope.

ExpWorkflow Prep Catalyst Prep [Rh(COD)2]BF4 + SKP Reactor Autoclave 30-50 atm H2, 24h Prep->Reactor Transfer Substrate Dehydromorpholine in Degassed DCM Substrate->Reactor Transfer Purify Filtration & Chromatography Reactor->Purify Workup Analyze Chiral HPLC (ee > 99%) Purify->Analyze Validation

Experimental workflow for Rh-catalyzed asymmetric hydrogenation of dehydromorpholines.

Conclusion

The synthesis of chiral morpholines is no longer a bottleneck in drug development, provided the correct methodology is aligned with the project's phase. For rapid library generation in medicinal chemistry, Chiral Pool synthesis remains the most pragmatic choice[6]. As projects transition to process scale, Asymmetric Hydrogenation offers unparalleled substrate generality and atom economy[3]. Ultimately, for long-term commercial manufacturing of a fixed target, investing in Biocatalysis yields the highest return on investment by minimizing waste and eliminating heavy metal contamination[7].

References

  • Zhang, X., et al. "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science, 2021, 12, 15061-15066.[Link]

  • Young, D. W., et al. "Expanding Complex Morpholines Using Systematic Chemical Diversity." Bioorganic & Medicinal Chemistry, 2024. (via NIH PMC).[Link]

  • Johnston, J. N., et al. "Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines." Journal of Organic Chemistry, 2023. (via NIH PMC).[Link]

  • Rosenthal, K., et al. "Recent Advances in Biocatalysis for Drug Synthesis." International Journal of Molecular Sciences (MDPI), 2022, 23(9), 4610.[Link]

  • Hayes, M. A., et al. "A Mitsunobu Diol Cyclisation to Chiral Morpholines and Dioxanes." Synlett (Thieme), 2010.[Link]

Sources

Validation

A Comparative Pharmacological Guide to Derivatives of ((2R,3R)-2-Methylmorpholin-3-yl)methanol

Introduction The ((2R,3R)-2-Methylmorpholin-3-yl)methanol scaffold is a privileged structure in modern medicinal chemistry, serving as the chiral backbone for a range of pharmacologically active agents. Its rigid, chair-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The ((2R,3R)-2-Methylmorpholin-3-yl)methanol scaffold is a privileged structure in modern medicinal chemistry, serving as the chiral backbone for a range of pharmacologically active agents. Its rigid, chair-like conformation and defined stereochemistry allow for precise orientation of substituent groups, making it an ideal starting point for the design of potent and selective ligands. This guide provides a comparative analysis of the pharmacological profiles of key compounds derived from this scaffold, with a primary focus on its most prominent therapeutic class: selective norepinephrine reuptake inhibitors (NRIs). We will delve into the structure-activity relationships (SAR), comparative potency, and the experimental methodologies used to characterize these compounds, offering researchers and drug development professionals a comprehensive overview of this important chemical series.

The morpholine ring itself is a versatile pharmacophore found in numerous approved drugs, where it often imparts favorable pharmacokinetic properties.[1] However, the specific (2R,3R) stereoconfiguration of the 2-methyl and 3-methanolic substituents is crucial for the high-affinity interactions observed with targets like the norepinephrine transporter (NET). The most well-known exemplar of this class is Reboxetine, a clinically utilized antidepressant.[2][3] This guide will use Reboxetine as a benchmark to compare and contrast the profiles of other derivatives, providing valuable insights for the rational design of next-generation therapeutics.

Core Focus: Norepinephrine Reuptake Inhibition

The primary therapeutic application for compounds derived from this scaffold has been the treatment of major depressive disorder, leveraging their ability to selectively inhibit the norepinephrine transporter (NET).[3] The NET is responsible for clearing norepinephrine (NE) from the synaptic cleft, thereby terminating its signaling. Inhibition of this process leads to elevated extracellular NE levels, enhancing noradrenergic neurotransmission. This mechanism is central to the therapeutic effect of several antidepressants.

Mechanism of Action at the Noradrenergic Synapse

Compounds like Reboxetine act as competitive inhibitors at the NET.[4] By binding to the transporter, they block the reuptake of NE from the synapse back into the presynaptic neuron. This leads to a prolonged presence of NE in the synaptic cleft, increasing the activation of postsynaptic α- and β-adrenergic receptors. This enhanced signaling is believed to underlie the antidepressant and procognitive effects of these drugs.

To visualize this process, consider the following diagram of a noradrenergic synapse:

NE_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron presyn NE Synthesis (Tyrosine -> DOPA -> DA -> NE) vesicle Vesicles (NE Storage) presyn->vesicle Packaging ne_synapse NE vesicle->ne_synapse Release net Norepinephrine Transporter (NET) receptor Adrenergic Receptors (α, β) response Postsynaptic Response receptor->response ne_synapse->net Reuptake ne_synapse->receptor Binding reboxetine Reboxetine Derivative reboxetine->net Inhibition

Caption: Workflow for a competitive radioligand binding assay to determine NET affinity.

Conclusion and Future Directions

The ((2R,3R)-2-Methylmorpholin-3-yl)methanol scaffold has proven to be an exceptionally fruitful starting point for the development of potent and highly selective norepinephrine reuptake inhibitors. The lead compound, Reboxetine, and its subsequent analogs demonstrate superior selectivity over other monoamine transporters compared to older antidepressants, which translates to a more favorable clinical side-effect profile. [4][5] The structure-activity relationship is well-defined, with stereochemistry and substitution on the aryloxy ring being critical modulators of potency and selectivity. [6][7]The sub-nanomolar affinity achieved by some analogs highlights the high degree of complementarity between this scaffold and the NET binding site. [8]Future research in this area could explore several avenues:

  • PET Ligand Development: The high affinity and selectivity of these compounds make them ideal candidates for development as Positron Emission Tomography (PET) radioligands to image the NET in the brain, which is crucial for studying psychiatric and neurological disorders. [8][9][10]* Dual-Target Ligands: While high selectivity is often desired, strategic introduction of activity at other targets could be beneficial. For instance, designing balanced dual serotonin-norepinephrine reuptake inhibitors (SNRIs) or norepinephrine-dopamine reuptake inhibitors (NDRIs) based on this scaffold could offer novel therapeutic profiles for a broader range of mood and cognitive disorders. [7][11]* Exploration of Other CNS Targets: The privileged nature of the morpholine scaffold suggests that derivatives could be designed to interact with other central nervous system targets beyond monoamine transporters. [12] In conclusion, the compounds derived from ((2R,3R)-2-Methylmorpholin-3-yl)methanol represent a significant achievement in medicinal chemistry, providing both a valuable clinical therapeutic and a powerful tool for neuropharmacological research. The robust experimental data supporting their pharmacological profile serves as a strong foundation for continued innovation in the design of novel CNS agents.

References

  • Maj, J., & Rogóż, Z. (Year not available). Pharmacological profile of reboxetine, a representative of new class of antidepressant drugs, selective noradrenaline reuptake inhibitor (NARI), given acutely. PubMed. Available at: [Link]

  • Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., Piercey, M. F., Hoffmann, W. P., Hyslop, D. K., Franklin, S., Porsolt, R. D., Bonsignori, A., Carfagna, N., & McArthur, R. A. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological Psychiatry, 47(9), 818–829. Available at: [Link]

  • Healy, D., & McMonagle, T. (1997). The clinical pharmacologic profile of reboxetine: does it involve the putative neurobiological substrates of wellbeing? Journal of Psychopharmacology, 11(4_suppl), 29-37. Available at: [Link]

  • Fish, P. V., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5479-5483. Available at: [Link]

  • Zeng, F., Jarkas, N., Stehouwer, J. S., Voll, R. J., Owens, M. J., Kilts, C. D., Nemeroff, C. B., & Goodman, M. M. (2008). Synthesis, Radiosynthesis, and Biological Evaluation of Carbon-11 and Fluorine-18 Labeled Reboxetine Analogs: Potential Positron Emission Tomography Radioligands for in Vivo Imaging of the Norepinephrine Transporter. Journal of Medicinal Chemistry, 51(2), 235-246. Available at: [Link]

  • Wong, E. H., et al. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological Psychiatry, 47(9), 818-29. Available at: [Link]

  • Reboxetine. (n.d.). Wikipedia. Retrieved from [Link]

  • Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562-2566. Available at: [Link]

  • Zeng, F., et al. (2008). Synthesis, in vitro characterization, and radiolabeling of reboxetine analogs as potential PET radioligands for imaging the norepinephrine transporter. Bioorganic & Medicinal Chemistry, 16(2), 699-710. Available at: [Link]

  • Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2012). Pharmacological profile of morpholine and its derivatives. ResearchGate. Available at: [Link]

  • Norepinephrine–dopamine reuptake inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • Halldin, C., et al. (2004). PET evaluation of novel radiofluorinated reboxetine analogs as norepinephrine transporter probes in the monkey brain. Synapse, 53(3), 135-144. Available at: [Link]

  • Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical Sciences and Research, 6(10), 4153-4168. Available at: [Link]

  • Lee, J., et al. (2020). Synthesis and Biological Evaluation of Subglutinol Analogs for Immunomodulatory Agents. Journal of Medicinal Chemistry, 63(1), 283-294. Available at: [Link]

  • Herbet, M., et al. (2023). Procognitive, Anxiolytic, and Antidepressant-like Properties of Hyperoside and Protocatechuic Acid Corresponding with the Increase in Serum Serotonin Level after Prolonged Treatment in Mice. International Journal of Molecular Sciences, 24(23), 17006. Available at: [Link]

  • Wang, M., et al. (2022). Multi-parameter optimization: Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. European Journal of Medicinal Chemistry, 243, 114757. Available at: [Link]

  • Magnus, N. A., et al. (2013). Additives Promote Noyori-type Reductions of a β-Keto-γ-lactam: Asymmetric Syntheses of Serotonin Norepinephrine Reuptake Inhibitors. The Journal of Organic Chemistry, 78(11), 5768-5774. Available at: [Link]

  • Gulyás, B., et al. (2018). PET evaluation of novel radiofluorinated reboxetine analogs as norepinephrine transporter probes in the monkey brain. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2021). A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression. RSC Advances, 11(50), 31495-31508. Available at: [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. Available at: [Link]

  • Thomas, J. B., et al. (2014). Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic) Analogues: In Vitro Pharmacology and ADME Profile. Journal of Medicinal Chemistry, 57(17), 7367-7381. Available at: [Link]

  • Al-Hasani, R., et al. (2023). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry, 66(15), 10452-10480. Available at: [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]

  • Kumar, G. V., et al. (2011). Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides. ResearchGate. Available at: [Link]

  • Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Marmara Pharmaceutical Journal, 26(2), 221-231. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride proper disposal procedures

The handling and disposal of chiral pharmaceutical intermediates, such as ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride , require rigorous adherence to environmental and occupational safety protocols. As a nitro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of chiral pharmaceutical intermediates, such as ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride , require rigorous adherence to environmental and occupational safety protocols. As a nitrogenous, halogenated organic salt, this compound presents unique logistical challenges during waste segregation and destruction.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational protocol for the safe handling, neutralization, and disposal of this specific morpholine derivative.

Chemical Profiling & Hazard Causality

To safely dispose of a chemical, one must first understand the mechanistic causality behind its hazards. ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride is the hydrochloride salt of a substituted morpholine ring.

  • Corrosivity and Acidity: While the parent morpholine is a base, the hydrochloride salt acts as a weak acid in aqueous solutions. If dissolved in water (e.g., during glassware washing), the resulting solution can cause severe skin burns and eye damage (H314).

  • Combustion Byproducts: The disposal of this compound is non-trivial because of its elemental composition (C, H, N, O, Cl). Upon thermal decomposition or incineration, it releases highly toxic and corrosive gases, specifically Nitrogen Oxides (NOx) and Hydrogen Chloride (HCl) gas .

  • Ecotoxicity: Morpholine derivatives are generally classified as harmful to aquatic life with long-lasting effects. Under Environmental Protection Agency (EPA) guidelines, these materials must never be discharged into the sanitary sewer system without explicit neutralization and authorization[1].

Quantitative Hazard Summary
Hazard CategoryGHS ClassificationMechanistic CauseRequired PPE
Acute Toxicity Category 3 (Oral/Dermal)Rapid absorption of the morpholine core through mucous membranes[2].Nitrile gloves (double-layered), lab coat.
Corrosivity Category 1B (Skin/Eye)Acidic dissociation of the hydrochloride salt in physiological moisture.Chemical safety goggles, face shield.
Environmental Chronic 3Resistance to rapid biodegradation in aquatic environments[3].Secondary containment trays.

Operational Safety & Handling Workflows

Before initiating any disposal procedure, the workspace must be secured. The following protocol ensures a self-validating safety loop where each step verifies the success of the previous one.

Step-by-Step Handling Protocol:

  • Engineering Controls: Conduct all transfers of the solid powder within a certified Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood to prevent inhalation of corrosive dust.

  • Static Prevention: Because organic dusts can accumulate static charge, ensure all spatulas and receiving waste containers are grounded[2].

  • Visual Verification: Inspect the powder. As a hygroscopic salt, it may clump. Do not use excessive mechanical force (e.g., grinding) to break up waste chunks, as this generates respirable aerosols. Dissolve stubborn residues in a minimal amount of deionized water for liquid disposal.

Waste Segregation & Disposal Procedures

The most critical failure point in laboratory safety is the improper mixing of incompatible waste streams. Because this compound contains a chloride ion, it must be routed to a Halogenated Organic Waste stream to ensure the receiving incineration facility utilizes the correct alkaline scrubbers to neutralize the resulting HCl gas[4].

Self-Validating Neutralization Protocol (For Aqueous Waste)

If the hydrochloride salt has been dissolved in an aqueous solvent during experimental workflows, it must be neutralized prior to being sealed in a waste carboy. Sealing acidic waste with incompatible organics can lead to catastrophic pressure buildup.

  • Preparation: Transfer the aqueous waste containing ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride to a wide-mouth borosilicate beaker. Place the beaker in an ice bath to control exothermic neutralization.

  • Neutralization: Slowly add a weak base, such as saturated Sodium Bicarbonate ( NaHCO3​ ) solution, dropwise while stirring.

  • Causality & Observation: The reaction between the HCl salt and NaHCO3​ will produce CO2​ gas. The visible effervescence serves as a real-time, self-validating indicator that the neutralization is actively occurring.

  • Verification: Once effervescence ceases, use a calibrated pH meter or broad-range pH indicator strips to verify the solution has reached a pH of 6.0 to 8.0.

  • Transfer: Only after pH validation should the liquid be transferred to the "Halogenated Aqueous Waste" carboy.

Solid Waste Packaging Protocol
  • Primary Containment: Place all solid residues, contaminated weighing papers, and empty vials into a sealable, chemically compatible plastic bag (e.g., heavy-duty polyethylene).

  • Secondary Containment: Place the sealed bag into a rigid, puncture-resistant waste container designated for "Solid Halogenated Organic Waste."

  • Documentation: Under EPA Good Laboratory Practice (GLP) regulations (40 CFR 160.195), document the exact mass of the discarded sample and label the container with the full chemical name, CAS number (if available), and the specific hazard warnings (Corrosive, Toxic)[1].

Workflow Visualization

The following diagram maps the logical flow of waste segregation to ensure compliance with EPA-licensed incineration standards.

DisposalWorkflow A Waste Generation: ((2R,3R)-2-Methylmorpholin-3-yl) methanol HCl B Aqueous Waste Stream A->B Dissolved C Solid/Organic Waste Stream A->C Powder/Residue D Neutralization (NaHCO3 to pH 6-8) B->D F Halogenated Waste Carboy (Corrosive/Toxic) C->F E pH Verification (Self-Validating Step) D->E E->F pH 6-8 Confirmed G EPA-Licensed Incineration (NOx & HCl Scrubbers) F->G Manifested Transport

Caption: Operational workflow for the segregation, neutralization, and EPA-compliant disposal of morpholine HCl salts.

Emergency Spill Management

In the event of an accidental release, immediate containment is required to prevent environmental contamination.

  • Evacuation & PPE: Clear the immediate area. Don a full face shield, heavy-duty nitrile gloves, and a particulate respirator (N95 or P100) if dust is suspended in the air[5].

  • Containment: Do not flush the spill with water, as this will dissolve the salt and spread the corrosive hazard.

  • Absorption: Dampen the powder slightly with a fine mist of water to prevent dusting, then cover the spill with a chemically inert, liquid-binding material (e.g., diatomaceous earth or dry sand)[2].

  • Collection: Use non-sparking plastic tools to sweep the absorbed mixture into a heavy-duty disposal bag. Seal and label as hazardous chemical waste.

  • Decontamination: Wash the spill surface with a dilute alkaline detergent solution to neutralize any microscopic acidic residues, followed by a final deionized water wipe.

References

  • Carl ROTH. "Safety Data Sheet: Morpholine." carlroth.com. Available at:[Link]

  • DC Fine Chemicals. "Safety Data Sheet: 4-(2-Chloroethyl)morpholine hydrochloride." dcfinechemicals.com. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Interpretation of the Good Laboratory Practice (GLP) Regulation." epa.gov. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Center for Drug Evaluation and Research - Environmental Assessment." accessdata.fda.gov. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.